molecular formula C51H104N2O24 B11932244 Boc-NH-PEG22-C2-NH2

Boc-NH-PEG22-C2-NH2

Cat. No.: B11932244
M. Wt: 1129.4 g/mol
InChI Key: DHADPTSQMUNYMM-UHFFFAOYSA-N
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Description

Boc-NH-PEG22-C2-NH2 is a useful research compound. Its molecular formula is C51H104N2O24 and its molecular weight is 1129.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H104N2O24

Molecular Weight

1129.4 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C51H104N2O24/c1-51(2,3)77-50(54)53-5-7-56-9-11-58-13-15-60-17-19-62-21-23-64-25-27-66-29-31-68-33-35-70-37-39-72-41-43-74-45-47-76-49-48-75-46-44-73-42-40-71-38-36-69-34-32-67-30-28-65-26-24-63-22-20-61-18-16-59-14-12-57-10-8-55-6-4-52/h4-49,52H2,1-3H3,(H,53,54)

InChI Key

DHADPTSQMUNYMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG22-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Boc-NH-PEG22-C2-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins.[2] The PEG linker in this compound plays a crucial role in bridging the two ligands of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.[3][4]

Core Chemical Properties

This compound is characterized by a tert-butyloxycarbonyl (Boc) protected amine on one terminus and a free primary amine on the other, separated by a 22-unit polyethylene glycol chain and a 2-carbon spacer. The Boc protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the primary amine for subsequent conjugation.[5] The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related, shorter-chain analogue for comparison.

PropertyThis compoundBoc-NH-PEG2-C2-NH2
Molecular Weight 1129.37 g/mol [1]248.32 g/mol [2]
Molecular Formula C₅₁H₁₀₄N₂O₂₄[1]C₁₁H₂₄N₂O₄[2]
CAS Number Not explicitly available153086-78-3[2]
Purity Typically >95% (as per similar products)≥95%[6]
PropertyGeneral Value/Condition
Solubility Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[7]
Storage (Solid) -20°C for long-term storage.[7]
Storage (In Solution) -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen).[2]

Experimental Protocols

Detailed characterization is crucial to ensure the identity, purity, and stability of this compound prior to its use in synthesis. The following are detailed methodologies for key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • The spectral width should be set to capture all expected proton signals (e.g., 0-10 ppm).

  • Data Analysis:

    • The spectrum should exhibit a characteristic singlet for the nine protons of the tert-butyl group of the Boc moiety at approximately 1.4 ppm.[8]

    • A broad multiplet corresponding to the numerous ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) is expected around 3.6 ppm.

    • Signals corresponding to the protons of the ethylenediamine (B42938) spacer will also be present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound sample.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • HPLC System and Column:

    • Utilize a reverse-phase HPLC system.

    • A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • A typical gradient could be: 5-95% B over 20 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.

  • Detection:

    • As PEG linkers lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[] If coupled with a mass spectrometer, extracted ion chromatograms can be used for quantification.

  • Data Analysis:

    • The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

  • Mass Spectrometer: An ESI time-of-flight (ESI-TOF) or Orbitrap mass spectrometer is suitable for this analysis.[10]

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 500-1500).

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺ at approximately m/z 1130.38 and potentially other adducts such as the sodium adduct [M+Na]⁺ at approximately m/z 1152.36.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Conjugation Ligand_1 E3 Ligase Ligand (with reactive group) Intermediate_1 Boc-Protected Intermediate Ligand_1->Intermediate_1 Coupling Reaction Linker This compound Linker->Intermediate_1 Deprotection Acidic Conditions (e.g., TFA) Intermediate_1->Deprotection Intermediate_2 Amine-Deprotected Intermediate Deprotection->Intermediate_2 Ligand_2 Target Protein Ligand (with reactive group) PROTAC Final PROTAC Molecule Intermediate_2->PROTAC Coupling Reaction Ligand_2->PROTAC Analytical_Workflow Analytical Workflow for this compound Sample This compound Sample NMR NMR Spectroscopy Sample->NMR HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity MW Molecular Weight Verification MS->MW

References

An In-depth Technical Guide to Boc-NH-PEG22-C2-NH2: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG22-C2-NH2. This polyethylene (B3416737) glycol (PEG)-based molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a robust synthesis protocol, and its application in scientific research.

Chemical Structure and Properties

This compound is a monodisperse PEG linker characterized by a polyethylene glycol chain of 22 ethylene (B1197577) oxide units. One terminus of the PEG chain is functionalized with a primary amine protected by a tert-butyloxycarbonyl (Boc) group, while the other end is connected to a two-carbon (ethyl) spacer terminating in a free primary amine.

The Boc protecting group is acid-labile, allowing for its removal under mild acidic conditions to expose a reactive amine.[1] This feature is crucial for sequential and controlled conjugation strategies. The long, hydrophilic PEG chain enhances the solubility and biocompatibility of molecules to which it is conjugated and can improve their pharmacokinetic profiles.

Chemical Structure:

IUPAC Name: tert-butyl (2-(2-(...-(2-(2-aminoethoxy)ethoxy)...)ethoxy)ethyl)carbamate (containing 22 ethylene glycol units)

Molecular Formula: C₅₁H₁₀₄N₂O₂₄

Molecular Weight: 1129.37 g/mol [2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the selective mono-Boc protection of the corresponding diamine precursor, H₂N-(CH₂CH₂O)₂₂-CH₂CH₂-NH₂. A common and effective strategy involves the temporary deactivation of one of the two primary amine groups by protonation with one equivalent of acid. The remaining free amine can then react with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield the desired mono-protected product.[3][4]

Experimental Protocol: Selective Mono-Boc Protection

This one-pot procedure is adapted from established methods for the mono-Boc protection of diamines.[3][4]

Materials:

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve α,ω-Diamino-PEG22-ethylamine (1 equivalent) in anhydrous methanol at 0°C with stirring.

  • Mono-protonation: Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. This generates HCl in situ, which protonates one of the amine groups. A white precipitate of the diamine monohydrochloride may form.

  • Equilibration: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the mono-protonated species.

  • Boc Protection: Add a small amount of water (approximately 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol. Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure.

    • Add deionized water and diethyl ether to the residue and separate the layers. Wash the aqueous layer with diethyl ether to remove the di-Boc protected byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product into dichloromethane (3 times).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[3]

Purification:

Purification of the crude product is essential to remove any unreacted starting material and the di-Boc protected by-product. Due to the polar nature and high molecular weight of the PEG chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective purification method.[3] Alternatively, for shorter PEG chains, column chromatography on silica (B1680970) gel or basic alumina (B75360) can be employed.[5][6]

Characterization:

The final product should be characterized by:

  • ¹H NMR: To confirm the presence of characteristic peaks for the Boc protecting group (a singlet at ~1.4 ppm) and the PEG backbone (a broad multiplet around 3.6 ppm).[3]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the product.[3]

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of mono-Boc-protected PEG diamines based on literature for similar compounds.

ParameterValueReference(s)
Yield 60 - 87%[3][7]
Purity (crude) >90%[3]
Purity (final) >95% (after purification)[7][8][9]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction One-Pot Reaction cluster_workup Work-up & Extraction A 1. Dissolve Diamino-PEG22 in Anhydrous Methanol B 2. Mono-protonation with TMSCl at 0°C A->B C 3. Equilibration at Room Temperature B->C D 4. Addition of (Boc)₂O C->D E 5. Concentrate Reaction Mixture D->E F 6. Wash with Diethyl Ether to Remove Di-Boc E->F G 7. Basify Aqueous Layer (pH > 12) F->G H 8. Extract Product with Dichloromethane G->H I 9. Purification by RP-HPLC H->I J Final Product: this compound I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile linker used in various applications:

  • PROTACs: This linker is extensively used in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins.[2][10][11]

  • Bioconjugation: The terminal amine can be conjugated to various biomolecules, such as peptides, proteins, and antibodies, after the deprotection of the Boc group.

  • Drug Delivery: The PEG chain can improve the solubility and circulation half-life of conjugated drugs, making it a valuable tool in drug delivery systems.

  • Surface Modification: The linker can be used to modify surfaces to enhance biocompatibility or to attach biomolecules for diagnostic or research purposes.

This technical guide provides a foundational understanding of the structure, synthesis, and application of this compound for professionals in the field of chemical biology and drug discovery.

References

The Strategic Application of Boc-NH-PEG22-C2-NH2 in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic intervention, the quest for highly specific and potent modalities has led to the emergence of innovative strategies that extend beyond traditional small-molecule inhibitors. Among these, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Central to the design and efficacy of these heterobifunctional molecules is the chemical linker that connects the target-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This technical guide provides a comprehensive overview of Boc-NH-PEG22-C2-NH2, a long-chain polyethylene (B3416737) glycol (PEG)-based linker, and its application in the synthesis and development of PROTACs and other bioconjugates.

This compound is a heterobifunctional linker characterized by a Boc (tert-butyloxycarbonyl)-protected amine at one terminus and a free primary amine at the other, separated by a 22-unit PEG chain and a 2-carbon spacer. The Boc protecting group allows for a controlled, stepwise conjugation strategy, a critical feature in the multi-step synthesis of complex molecules like PROTACs. The extensive PEG chain imparts favorable physicochemical properties, including enhanced aqueous solubility and improved pharmacokinetic profiles of the resulting bioconjugate. This guide will delve into the core principles of its application, provide detailed experimental protocols, and present quantitative data to inform the rational design of next-generation therapeutics.

Core Principles and Applications

The primary application of this compound lies in the synthesis of PROTACs. PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker plays a crucial role in this process, as its length, flexibility, and chemical composition dictate the geometry and stability of the ternary complex, ultimately influencing the efficiency of protein degradation.

The long PEG22 chain of this compound offers several advantages in PROTAC design:

  • Optimal Spacing: For some target protein and E3 ligase pairs, a significant separation is required to enable the formation of a stable and productive ternary complex. The extended PEG22 chain can provide this necessary distance, overcoming potential steric hindrance.

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the solubility of the final PROTAC, which is crucial for its biological activity and formulation.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs, including increased half-life and reduced immunogenicity.

Beyond PROTACs, this linker can also be employed in the development of other bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry is paramount.

Quantitative Data on PROTAC Efficacy with PEG Linkers

Table 1: Influence of PEG Linker Length on BRD4 Degradation by CRBN-recruiting PROTACs
PROTAC Variant Linker Composition Cell Line DC50 (nM)
PROTAC 12 PEG unitsHEK293T>1000
PROTAC 23 PEG unitsHEK293T180
PROTAC 34 PEG unitsHEK293T30
PROTAC 45 PEG unitsHEK293T60
Table 2: Effect of Linker Length on BTK Degradation by CRBN-recruiting PROTACs
PROTAC Variant Linker Composition Cell Line DC50 (nM)
PROTAC A3 PEG unitsMOLM-1415.6
PROTAC B4 PEG unitsMOLM-144.7
PROTAC C5 PEG unitsMOLM-145.3

Note: The data presented in these tables are illustrative and compiled from various sources. Experimental conditions may vary between studies.

These data underscore that the optimal linker length is target-dependent and requires empirical determination. However, they consistently show that linkers within a certain length range, often including longer PEG chains, are necessary for potent degradation.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step approach for the synthesis of a PROTAC, involving the sequential conjugation of the target protein ligand and the E3 ligase ligand to the this compound linker.

Step 1: Conjugation of the First Ligand to the Free Amine of the Linker

  • Materials:

    • This compound

    • Ligand 1 with a reactive ester (e.g., NHS ester)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • DIPEA (N,N-Diisopropylethylamine)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the NHS ester of Ligand 1 (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected Ligand 1-linker conjugate.

Step 2: Boc Deprotection and Conjugation of the Second Ligand

  • Materials:

    • Boc-protected Ligand 1-linker conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Ligand 2 with a carboxylic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Procedure:

    • Dissolve the Boc-protected Ligand 1-linker conjugate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with toluene (B28343) to remove residual TFA.

    • Dissolve the resulting amine-TFA salt, Ligand 2-COOH (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

    • Purify the final PROTAC by preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol describes the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.

  • Materials:

    • Cell line expressing the target protein

    • Complete cell culture medium

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132) (optional control)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a DMSO-treated control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples for SDS-PAGE.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using an ECL substrate and an imaging system.

    • Data Analysis:

      • Strip the membrane and re-probe for the loading control.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG22 Linker) PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing a PEG22 linker.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Ligand 1-NHS - Ligand 2-COOH step1 Step 1: Conjugate Ligand 1 (Amide bond formation) start->step1 purify1 Purification 1 (Flash Chromatography) step1->purify1 step2 Step 2: Boc Deprotection (TFA/DCM) purify1->step2 step3 Step 3: Conjugate Ligand 2 (Amide bond formation) step2->step3 purify2 Purification 2 (Preparative HPLC) step3->purify2 characterize Characterization (HRMS, NMR) purify2->characterize final_product Final PROTAC characterize->final_product Western_Blot_Workflow cell_treatment 1. Cell Treatment with PROTAC lysis 2. Cell Lysis cell_treatment->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (Blotting) sds_page->transfer immunoblot 6. Immunoblotting transfer->immunoblot detection 7. Signal Detection immunoblot->detection analysis 8. Data Analysis (DC50, Dmax) detection->analysis

The Functional Mechanism of Boc-NH-PEG22-C2-NH2: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG22-C2-NH2 is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional pharmaceuticals, its "mechanism of action" is not defined by a direct pharmacological effect but by its critical role in facilitating the targeted degradation of specific proteins. PROTACs are a revolutionary therapeutic modality that co-opts the cell's endogenous ubiquitin-proteasome system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the functional mechanism of this compound as a PROTAC linker, detailing its impact on PROTAC efficacy, supported by quantitative data, experimental protocols, and visual diagrams of key biological and experimental processes.

The core function of a PROTAC is to form a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome. The linker, in this case, this compound, connects the POI-binding ligand (warhead) to the E3 ligase-binding ligand and is a critical determinant of the PROTAC's overall performance.

Core Principles of PEG Linkers in PROTACs

The this compound linker is composed of a 22-unit polyethylene (B3416737) glycol (PEG) chain, flanked by a Boc-protected amine and a terminal primary amine connected through an ethyl (C2) spacer. This structure imparts several advantageous properties to the resulting PROTAC molecule.

1. Physicochemical Properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for bioavailability and effective concentration at the target site.[1][2]

  • Cell Permeability: While the large size of PROTACs often challenges cell membrane permeability, the physicochemical properties of the linker can be modulated to strike a balance. The flexible and hydrophilic nature of PEG can influence the adoption of conformations that may facilitate passive diffusion across the cell membrane.[]

2. Ternary Complex Formation:

  • Flexibility and Length: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex. An optimal linker length allows the POI and E3 ligase to orient correctly for efficient ubiquitination. A linker that is too short may cause steric hindrance, while one that is too long might result in an unproductive complex.[4] The 22-unit length of this specific linker provides a significant span, which may be necessary for large or complex target proteins.

3. Synthetic Versatility:

  • Orthogonal Chemistry: The linker possesses two different amine functionalities. The primary amine (-NH2) is readily available for conjugation (e.g., amide bond formation with a carboxylic acid on a ligand). The other amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be easily removed with acid to reveal a primary amine for subsequent conjugation to the second ligand.[5] This allows for a controlled, stepwise synthesis of the PROTAC molecule.

Quantitative Data on Linker Performance

The length of the PEG linker has a profound impact on the potency and efficacy of a PROTAC. These are typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables present illustrative data from studies on various PROTACs, demonstrating the structure-activity relationship with respect to linker length and its effect on cell permeability.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Potency

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)Target ProteinE3 Ligase
PROTAC APEG38592POI-XCRBN
PROTAC BPEG515>95POI-XCRBN
PROTAC CPEG74594POI-XCRBN
BTK Degrader 12 PEG units~20-fold lower binding affinity-BTKCRBN
BTK Degrader 2≥ 4 PEG units1-40>90BTKCRBN

Data is illustrative and compiled from various sources to demonstrate the concept of linker optimization.[4][6] The optimal linker length is target-dependent and must be determined empirically.

Table 2: Impact of Linker Composition on PROTAC Permeability

PROTAC IDLinker TypePAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC EPEG61.21.27.0
PROTAC FPEG100.70.713.0
PROTAC GAlkyl C101.81.82.0
PROTAC HPEG120.4--

Data are illustrative and compiled from various sources in the literature.[7] Papp refers to the apparent permeability coefficient.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the mechanism of action and evaluation of a PROTAC utilizing the this compound linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (Warhead-PEG22-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling start Start Materials linker This compound start->linker ligand1 Ligand 1 (e.g., Warhead-COOH) start->ligand1 ligand2 Ligand 2 (e.g., E3 Ligand-COOH) start->ligand2 step1_reaction Amide Coupling (HATU, DIPEA, DMF) linker->step1_reaction ligand1->step1_reaction step3_reaction Amide Coupling (HATU, DIPEA, DMF) ligand2->step3_reaction step1_product Boc-NH-PEG22-C2-NH-Ligand1 step1_reaction->step1_product step2_reaction Acidic Deprotection (TFA in DCM) step1_product->step2_reaction step2_product H2N-PEG22-C2-NH-Ligand1 step2_reaction->step2_product step2_product->step3_reaction purification Purification (HPLC) step3_reaction->purification final_protac Final PROTAC (Ligand2-NH-PEG22-C2-NH-Ligand1) purification->final_protac

Caption: A typical workflow for PROTAC synthesis.

Experimental Workflow: PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_physchem Physicochemical & Permeability cluster_biophys Biophysical Characterization cluster_cell Cellular Activity start Synthesized PROTAC perm_assay PAMPA / Caco-2 Assay start->perm_assay biophys_assay SPR / TR-FRET / ITC start->biophys_assay cell_treat Treat Cells with PROTAC start->cell_treat perm_result Permeability Data (Papp) perm_assay->perm_result biophys_result Ternary Complex Kinetics (KD, kon, koff) biophys_assay->biophys_result cell_lysis Cell Lysis cell_treat->cell_lysis western_blot Western Blot cell_lysis->western_blot degradation_result Degradation Data (DC50, Dmax) western_blot->degradation_result

Caption: A typical workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using Boc-NH-PEG-NH2 Linker

Objective: To synthesize a heterobifunctional PROTAC by sequentially coupling two ligands to the Boc-NH-PEG-NH2 linker.

Materials:

  • This compound

  • Ligand 1 with a terminal carboxylic acid (e.g., POI binder)

  • Ligand 2 with a terminal carboxylic acid (e.g., E3 ligase binder)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3), Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography or preparative HPLC system

Procedure:

Part A: Coupling of Ligand 1

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the solution for 15-30 minutes at room temperature.

  • Addition of Linker: Add this compound (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the Boc-protected Ligand1-Linker conjugate.

Part B: Boc Deprotection

  • Reaction Setup: Dissolve the purified Boc-protected conjugate from Part A in anhydrous DCM at 0 °C.

  • Addition of TFA: Add TFA (typically 10-20% v/v in DCM).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often used directly in the next step as a TFA salt.

Part C: Coupling of Ligand 2

  • Reaction Setup: In a separate flask, dissolve Ligand 2 (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq - extra equivalent to neutralize the TFA salt). Stir for 15-30 minutes.

  • Addition of Deprotected Intermediate: Add the deprotected amine-Ligand1-Linker conjugate from Part B dissolved in anhydrous DMF.

  • Reaction and Work-up: Repeat steps A4-A6.

  • Final Purification: Purify the final crude PROTAC using preparative HPLC to obtain the desired product.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[8]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm) and matching 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter membrane of each well in the donor plate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final solvent (e.g., DMSO) concentration should be <1%.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate. Add 150 µL of the prepared PROTAC donor solution to each well of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle agitation.

  • Quantification: After incubation, separate the plates. Collect samples from both the donor and acceptor wells and analyze the concentration of the PROTAC using a validated LC-MS/MS method.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells.

Protocol 3: Western Blot for Protein Degradation (DC50/Dmax Determination)

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Target cell line

  • PROTAC stock solutions

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with loading buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[9]

Conclusion

This compound serves as a critical component in the rational design of effective PROTACs. Its mechanism of action is defined by its ability to chemically bridge a target protein and an E3 ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation. The 22-unit PEG chain provides significant advantages in terms of solubility and offers a specific length that must be empirically validated for optimal ternary complex formation and subsequent degradation efficacy. The quantitative data and detailed protocols provided in this guide underscore the importance of systematic linker design and rigorous experimental validation in the development of novel PROTAC-based therapeutics.

References

Boc-NH-PEG22-C2-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed information on the physicochemical properties of Boc-NH-PEG22-C2-NH2, a heterobifunctional PROTAC linker. This linker is a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a range of experimental calculations, including molarity, reaction stoichiometry, and analytical characterization.

PropertyValue
Molecular Weight 1129.37 g/mol [1]
Chemical Formula C₅₁H₁₀₄N₂O₂₄[1]

Structural Representation

To understand the spatial arrangement and connectivity of the atoms within this compound, a logical diagram is presented below. This visualization delineates the key functional components of the molecule: the Boc-protected amine, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal primary amine.

G cluster_Boc Boc Protecting Group cluster_PEG PEG22 Spacer cluster_Linker Ethyl Linker cluster_Amine Terminal Amine Boc Boc PEG -(OCH₂CH₂)₂₂- Boc->PEG -NH- C2 -C₂H₄- PEG->C2 NH2 -NH₂ C2->NH2 -NH-

Figure 1. Logical diagram of the this compound molecular structure.

Experimental Considerations

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a generalized experimental workflow.

G cluster_synthesis PROTAC Synthesis start Start: this compound step1 Couple to E3 Ligase Ligand start->step1 step2 Boc Deprotection step1->step2 step3 Couple to Target Protein Ligand step2->step3 end Final PROTAC Molecule step3->end

Figure 2. A generalized workflow for PROTAC synthesis using this compound.

Experimental Protocols

Detailed experimental protocols for the coupling and deprotection steps are highly dependent on the specific E3 ligase and target protein ligands being utilized. However, a general methodological framework is provided below.

1. Coupling to E3 Ligase Ligand:

  • Methodology: The primary amine of this compound can be coupled to a carboxylic acid on the E3 ligase ligand using standard amide bond formation reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane) at room temperature.

  • Monitoring: Reaction progress can be monitored by analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography).

2. Boc Deprotection:

  • Methodology: The Boc (tert-Butoxycarbonyl) protecting group is readily cleaved under acidic conditions.

  • Reagents: A solution of trifluoroacetic acid (TFA) in a solvent like DCM is commonly used.

  • Procedure: The Boc-protected intermediate is dissolved in the TFA/DCM solution and stirred at room temperature until deprotection is complete, as confirmed by LC-MS.

3. Coupling to Target Protein Ligand:

  • Methodology: The newly exposed primary amine on the PEG linker is then available for conjugation to the target protein ligand, again typically through an amide bond formation if the ligand possesses a carboxylic acid group.

  • Reaction Conditions: Similar conditions to the first coupling step are generally employed.

Note: All experimental procedures should be conducted by trained personnel in a properly equipped laboratory setting. Reaction conditions, purification methods, and analytical characterization will need to be optimized for each specific PROTAC being synthesized.

References

In-Depth Technical Guide: Boc-NH-PEG22-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-NH-PEG22-C2-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. While a specific CAS number for this molecule is not publicly indexed, it is commercially available as a specialized reagent for bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is a monodisperse PEG derivative featuring a terminal primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a 22-unit ethylene (B1197577) glycol chain and a C2 (ethyl) spacer. This structure provides a valuable tool for multi-step conjugation strategies. The primary amine allows for immediate reaction with electrophiles, while the Boc-protected amine offers an orthogonal handle that can be deprotected under acidic conditions for subsequent coupling reactions.

The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the defined length of 22 PEG units provides a significant and flexible spacer arm, which is often crucial for optimizing the efficacy of molecules like PROTACs.[1][]

Quantitative Data

Sourcing quantitative data for this compound is challenging due to the lack of a universal CAS number. However, information from suppliers of this specific molecule and related compounds with varying PEG chain lengths can be summarized for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Product Name This compoundMedChemExpress
Catalog Number HY-138399MedChemExpress[3]
Purity >98%MedChemExpress[3]
Primary Application PROTAC LinkerMedChemExpress, DC Chemicals[3][4]

Table 2: Comparative Properties of Related Boc-NH-PEG-NH2 Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Boc-NH-PEG2-NH2 153086-78-3C11H24N2O4248.32
Boc-NH-PEG3-NH2 101187-40-0C13H28N2O5292.37
Boc-NH-PEG8-NH2 1052207-59-6C23H48N2O10512.63

Experimental Protocols

The following protocols are representative methodologies for the use of Boc-NH-PEG-NH2 linkers in the synthesis of a PROTAC molecule. The core chemical principles are directly applicable to this compound.

Protocol 1: First Amide Coupling

This procedure describes the coupling of the free primary amine of this compound to a carboxylic acid on the first ligand (Ligand A), which could be a warhead for a target protein or an E3 ligase ligand.

Materials:

  • This compound

  • Ligand A with a carboxylic acid group (Ligand-A-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO3) and brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand-A-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the linker solution to the activated Ligand-A-COOH mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (Boc-linker-Ligand A) by silica (B1680970) gel column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the second primary amine.

Materials:

  • Boc-linker-Ligand A conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified Boc-linker-Ligand A conjugate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by LC-MS to ensure the complete removal of the Boc group.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (H2N-linker-Ligand A) is often used directly in the next step.

Protocol 3: Second Amide Coupling

This procedure describes the coupling of the newly exposed amine to the second ligand (Ligand B) to complete the PROTAC synthesis.

Materials:

  • H2N-linker-Ligand A from Protocol 2

  • Ligand B with a carboxylic acid group (Ligand-B-COOH)

  • HATU and DIPEA

  • Anhydrous DMF

Procedure:

  • In a separate flask under an inert atmosphere, pre-activate Ligand-B-COOH (1.0 equivalent) with HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF for 15-30 minutes at room temperature.

  • Add the H2N-linker-Ligand A (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF, to the activated Ligand B mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Perform an aqueous workup as described in Protocol 1 (steps 6-8).

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

  • Characterize the final product by LC-MS and NMR.

Mandatory Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling LigandA Ligand A-COOH Intermediate Boc-Linker-Ligand A LigandA->Intermediate Linker This compound Linker->Intermediate Deprotected H2N-Linker-Ligand A Intermediate->Deprotected FinalPROTAC Final PROTAC (Ligand B-Linker-Ligand A) Deprotected->FinalPROTAC LigandB Ligand B-COOH LigandB->FinalPROTAC Coupling1 HATU, DIPEA Coupling1->Intermediate Deprotection TFA, DCM Deprotection->Deprotected Coupling2 HATU, DIPEA Coupling2->FinalPROTAC

Caption: Workflow for the sequential assembly of a PROTAC molecule.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC Molecule PROTAC->PROTAC Recycled Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->E3 Recycled E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

A Technical Guide to Boc-NH-PEG22-C2-NH2: A Key Linker in PROTAC Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and applications of Boc-NH-PEG22-C2-NH2, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a critical component in the rapidly advancing field of targeted protein degradation, understanding the properties and suppliers of this linker is essential for researchers aiming to design and synthesize novel therapeutics.

Introduction to this compound

This compound is a chemical linker characterized by a polyethylene (B3416737) glycol (PEG) chain of 22 units, flanked by a Boc-protected amine and a terminal primary amine connected by a two-carbon (C2) spacer. The PEG component enhances solubility and provides a flexible spacer, while the terminal functional groups allow for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand. This modular nature is fundamental to the construction of PROTACs.

Suppliers and Pricing

The availability and cost of this compound are critical considerations for research and development. The following table summarizes information from potential suppliers. Please note that pricing is subject to change and may not be publicly listed; therefore, contacting the suppliers for a direct quote is recommended.

SupplierProduct NameCatalog NumberPurityNotes
MedChemExpressThis compoundHY-W008474>95%Listed as a PEG-based PROTAC linker. Pricing available upon request.
DC ChemicalsThis compoundNot specifiedNot specifiedIdentified as a PEG-based PROTAC linker. Further details require direct inquiry.

Note: The pricing for similar, but not identical, Boc-NH-PEG-NH2 linkers with varying PEG lengths from other suppliers can range from approximately $220 for 500mg to over $1,750 for 5g, offering a potential reference point for budgeting.

The Role of this compound in the PROTAC Mechanism

PROTACs are innovative heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two.[3]

The mechanism of action, facilitated by the linker, can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary POI-PROTAC-E3 ligase complex.[4]

  • Ubiquitination : The close proximity induced by the linker allows the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.[2]

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

  • Recycling : The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting catalytically.[2]

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using a linker like this compound generally involves a multi-step process. The following are generalized protocols for key steps in this process. Researchers should adapt these methods based on the specific chemistry of their POI ligand and E3 ligase ligand.

Boc Deprotection of the Linker

This step is necessary to reveal the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, carefully neutralize the excess acid with saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker (H₂N-PEG22-C2-NH₂).

Amide Bond Formation (PROTAC Synthesis)

This protocol describes the coupling of the deprotected linker with a carboxylic acid-functionalized POI ligand or E3 ligase ligand.

Materials:

  • Deprotected linker (H₂N-PEG22-C2-NH₂)

  • Ligand with a carboxylic acid group (Ligand-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected linker in anhydrous DMF.

  • Add the solution of the deprotected linker to the activated ligand mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC conjugate.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Start Start: this compound Boc_Deprotection Boc Deprotection (TFA, DCM) Start->Boc_Deprotection Deprotected_Linker H2N-PEG22-C2-NH2 Boc_Deprotection->Deprotected_Linker Amide_Coupling Amide Bond Formation (in DMF) Deprotected_Linker->Amide_Coupling Ligand_Activation Ligand-COOH Activation (HATU, DIPEA) Ligand_Activation->Amide_Coupling Purification Purification (Chromatography) Amide_Coupling->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Generalized PROTAC Synthesis Workflow

Conclusion

This compound is a valuable tool for researchers in the field of targeted protein degradation. Its specific length and bifunctional nature allow for the systematic design and synthesis of PROTACs with optimized properties. By understanding the suppliers, the underlying mechanism of action, and the fundamental synthetic protocols, scientists and drug developers can effectively leverage this linker to advance the discovery of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to Boc-NH-PEG22-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology and drug discovery, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. The length, flexibility, and chemical properties of this linker are critical determinants of the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC molecule. Boc-NH-PEG22-C2-NH2 is a heterobifunctional linker designed to meet the demands of modern bioconjugation and PROTAC synthesis.

Core Principles of this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker featuring two distinct functional groups: a Boc-protected amine and a terminal primary amine, separated by a 22-unit PEG chain and a C2 ethyl spacer. This architecture provides several key advantages:

  • Heterobifunctionality : The orthogonal nature of the Boc-protected amine and the free primary amine allows for sequential, controlled conjugation reactions. The primary amine can be readily coupled to a molecule of interest, while the Boc group can be deprotected under acidic conditions to reveal a second primary amine for subsequent conjugation.

  • Extended PEG Spacer : The 22-unit PEG chain imparts significant hydrophilicity to the molecule, which can enhance the solubility and reduce the aggregation of the final bioconjugate. The length of the PEG chain is a critical parameter in PROTAC design, influencing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.

  • Biocompatibility : PEG is a well-established biocompatible polymer that can reduce the immunogenicity and improve the in vivo stability of conjugated molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its key chemical properties based on information from chemical suppliers.

PropertyValueSource
Molecular Formula C₅₁H₁₀₄N₂O₂₄Chemical Supplier Data
Molecular Weight 1129.37 g/mol Chemical Supplier Data
Appearance White to off-white solidGeneral Observation
Solubility Soluble in water, DMSO, DMFGeneral PEG Properties
Storage Conditions -20°C, under inert atmosphereChemical Supplier Data

Applications in PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. The general workflow for its use in this context is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation A This compound C Boc-NH-PEG22-C2-NH-Ligand A->C Amide bond formation (e.g., EDC/NHS coupling) B E3 Ligase Ligand (with reactive group, e.g., -COOH) B->C D H2N-PEG22-C2-NH-Ligand C->D Acidic conditions (e.g., TFA in DCM) F Final PROTAC Molecule D->F Amide bond formation (e.g., EDC/NHS coupling) E Target Protein Ligand (with reactive group, e.g., -COOH) E->F

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are generalized protocols for the key steps involved in utilizing this compound. These should be optimized for specific substrates and reaction conditions.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

    • Add EDC (1.5-2.0 molar equivalents) and NHS (1.5-2.0 molar equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve this compound (1.0-1.2 molar equivalents) in the reaction buffer.

    • Add the activated NHS ester solution dropwise to the this compound solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.

    • Purify the resulting conjugate using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography.

    • Characterize the product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the second primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (a mass decrease of 100.12 g/mol ).

  • Product Isolation:

    • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the product and decant the ether.

    • Wash the pellet with cold diethyl ether two more times to remove residual TFA.

    • Dry the final product under vacuum.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a PROTAC using this compound is to induce the degradation of a target protein. The following diagram illustrates the mechanism of action of a PROTAC molecule.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation A PROTAC D Ternary Complex (Target Protein-PROTAC-E3 Ligase) A->D B Target Protein B->D C E3 Ubiquitin Ligase C->D F Ubiquitinated Target Protein D->F Ub transfer E Ubiquitin E->F G 26S Proteasome F->G Recognition & Degradation H Degraded Protein (Amino Acids) G->H I PROTAC (Recycled) G->I

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature and long, hydrophilic PEG spacer make it well-suited for the synthesis of complex bioconjugates, particularly PROTACs. While specific case studies for this exact linker are not yet prevalent in the literature, the fundamental principles of Boc-amine chemistry and PEG linkers are well-established. The generalized protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in the development of novel therapeutics and research tools. As with any chemical synthesis, optimization of the described protocols will be necessary to achieve the desired results for specific applications.

The Strategic Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the selective degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique and advantageous properties. This guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[4] These characteristics are instrumental in addressing some of the inherent challenges in PROTAC development, such as their large molecular size and often lipophilic nature, which can lead to poor solubility and limited cell permeability.[4]

Enhancing Solubility and Modulating Physicochemical Properties

A primary function of incorporating PEG motifs into PROTAC linkers is to enhance aqueous solubility. The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[4] This enhanced solubility is crucial for formulation and can positively impact oral absorption and overall pharmacokinetic profiles.

Optimizing Ternary Complex Formation

The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex. An improperly sized linker can lead to steric hindrance or an unproductive complex, thereby diminishing the efficiency of protein degradation.[2] The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

Impact on Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity imparted by PEG can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can offer a compensatory advantage.[4] Compared to more rigid alkyl chains, PEG linkers can adopt folded conformations, which may shield the PROTAC's polar surface area, resulting in a more compact structure that is better suited for traversing the lipophilic cell membrane.[4]

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following tables summarize quantitative data from published studies, illustrating the structure-activity relationship of PEG linker length in various PROTACs.

Table 1: Impact of PEG Linker Length on BRD4 Degradation
PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
BRD4 Degrader 1PEG35585VHLMV4-11
BRD4 Degrader 2PEG42095VHLMV4-11
BRD4 Degrader 3PEG515>98VHLMV4-11
BRD4 Degrader 4PEG63092VHLMV4-11

Data compiled from studies on BRD4 degraders.[5][6] The data indicates an optimal linker length of 5 PEG units for the degradation of BRD4 in this system.

Table 2: Impact of PEG Linker Length on BTK Degradation
PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1< 4Impaired Binding-CRBNRamos
BTK Degrader 2≥ 41-40>90CRBNRamos

Data compiled from studies on BTK degraders.[2][4] For BTK degradation, a minimum of 4 PEG units was necessary to achieve potent degradation.

Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
ERα Degrader 19>1000<20VHLMCF7
ERα Degrader 212~500~60VHLMCF7
ERα Degrader 316~100>90VHLMCF7
ERα Degrader 419~750~50VHLMCF7
ERα Degrader 521>1000<30VHLMCF7

Data compiled from studies on ERα degraders.[2][7] A clear optimal linker length of 16 atoms is observed for efficient ERα degradation.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][8]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7, HEK293T, Ramos) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[5]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading.[5]

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[8]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate DC50 and Dmax values from the dose-response curves.[2]

Caco-2 Permeability Assay

This assay is used to predict the in vivo absorption of drugs by measuring the rate of flux of a compound across a polarized monolayer of human colon carcinoma (Caco-2) cells.[9][10][11]

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Assay Preparation:

  • Prior to the assay, wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

3. Permeability Measurement (Apical to Basolateral - A-B):

  • Add the test PROTAC and control compounds (in transport buffer) to the apical (donor) compartment.

  • Add fresh transport buffer to the basolateral (acceptor) compartment.

  • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Collect samples from both compartments for analysis by LC-MS/MS.

4. Permeability Measurement (Basolateral to Apical - B-A):

  • Perform the assay in the reverse direction to determine the efflux ratio.

  • Add the test PROTAC to the basolateral (donor) compartment and fresh transport buffer to the apical (acceptor) compartment.

  • Incubate and collect samples as in the A-B direction.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[12][13][14]

1. Plate Preparation:

  • A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

2. Donor and Acceptor Solutions:

  • Prepare a donor solution of the test PROTAC in a suitable buffer (e.g., PBS).

  • Fill the wells of a 96-well acceptor plate with buffer.

3. Assay Incubation:

  • Place the filter plate on top of the acceptor plate, creating a "sandwich," and add the donor solution to the filter plate.

  • Incubate at room temperature for a specified time (e.g., 4-18 hours).

4. Sample Analysis:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

5. Data Analysis:

  • Calculate the permeability coefficient (Pe) based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Visualizations

To visually elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism_of_Action PROTAC-Mediated Protein Degradation Pathway cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: A diagram illustrating the catalytic cycle of a PROTAC.

PROTAC_Experimental_Workflow Typical Experimental Workflow for PROTAC Evaluation cluster_Workflow PROTAC Development and Evaluation Design PROTAC Design (Linker Optimization) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Western Blot for Degradation) Biochemical_Assays->Cellular_Assays Permeability_Assays Permeability Assays (Caco-2, PAMPA) Cellular_Assays->Permeability_Assays In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Permeability_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A flowchart of the typical experimental workflow for PROTAC evaluation.

Conclusion

PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data presented herein underscores the critical importance of linker length optimization for achieving maximal potency and efficacy. The detailed experimental protocols and workflows provide a robust framework for the evaluation of novel PROTAC molecules, empowering researchers to rationally design the next generation of targeted protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of PEG linkers will undoubtedly remain a key factor in the development of novel and effective therapeutics.

References

An In-depth Technical Guide to Bifunctional PEGylated Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, serving as flexible, biocompatible spacers to connect two molecular entities, such as a therapeutic agent and a targeting moiety. The process of covalently attaching PEG chains, known as PEGylation, confers numerous advantages, including enhanced solubility and stability, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated molecules.[1][2][3] This guide provides a comprehensive technical overview of bifunctional PEGylated linkers, including their classification, properties, and applications, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts and Classification

Bifunctional PEG linkers are broadly categorized based on the reactivity of their terminal functional groups and their stability in physiological environments.

Homobifunctional vs. Heterobifunctional Linkers

The primary distinction lies in the identity of the reactive groups at each end of the PEG chain.[4][5]

  • Homobifunctional PEG Linkers: These possess two identical reactive groups, making them suitable for cross-linking identical molecules or for polymerization.[4] However, their use in conjugating two different molecules can lead to a heterogeneous mixture of products, including undesirable polymers, which often necessitates rigorous purification.[4]

  • Heterobifunctional PEG Linkers: These feature two different reactive groups, enabling a controlled, sequential conjugation of two distinct molecules.[4][6] This orthogonal chemistry significantly reduces the formation of unwanted byproducts, resulting in a more homogeneous and well-defined final product.[4] Consequently, heterobifunctional linkers are generally preferred for complex applications like the development of Antibody-Drug Conjugates (ADCs).[4]

Cleavable vs. Non-Cleavable Linkers

Another critical classification is based on the stability of the linker under physiological conditions.[7][8]

  • Cleavable PEG Linkers: These are designed to break under specific conditions, such as changes in pH or the presence of certain enzymes, to release the drug payload at the target site.[7][9] This allows for targeted drug release, potentially reducing systemic toxicity.[8]

  • Non-Cleavable PEG Linkers: These form a stable, permanent bond between the drug and the carrier molecule.[7][8] Drug release relies on the degradation of the carrier, for example, within the lysosome.[7] Non-cleavable linkers generally offer greater stability in circulation.[7]

Properties and Advantages of PEGylation

The incorporation of a PEG spacer in a bifunctional linker imparts several beneficial properties:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the therapeutic agent, which reduces renal clearance and prolongs its circulation half-life.[1][][11]

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the water solubility of hydrophobic drugs and protects the conjugated molecule from enzymatic degradation.[1][2]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the drug molecule, reducing its recognition by the immune system.[1][2]

Quantitative Data Summary

The choice of a bifunctional PEG linker is a critical design parameter that can significantly impact the performance of a bioconjugate. The following tables summarize key quantitative data to aid in the selection process.

Table 1: Physicochemical Properties of Common Bifunctional PEG Linkers
Linker TypeMolecular Weight (MW)Polydispersity Index (PDI)Common Functional Groups
Monodisperse (Discrete) PEGPrecise MW (e.g., PEG4, PEG8, PEG12)1.0NHS ester, Maleimide (B117702), Azide, Alkyne, DBCO
Polydisperse PEGAverage MW (e.g., 2kDa, 5kDa, 10kDa)1.01 - 1.10NHS ester, Maleimide, Amine, Carboxylic Acid

Data compiled from multiple sources indicating the distinction between discrete and polymeric PEGs.[12][13][14][15]

Table 2: Impact of PEGylation on Pharmacokinetics
Therapeutic AgentPEG LinkerHalf-Life (PEGylated)Half-Life (Non-PEGylated)Fold Increase
rhTIMP-120kDa PEG28 hours1.1 hours~25
Doxorubicin (in liposomes)PEGylated Liposome30-90 hours~0.2 hours (free drug)>150
IFN-α40-50kDa PEG16.5 hours (for a similar MW PEG)Varies (e.g., 6.6-29.2 L/hr clearance)Significant increase
Elfabrio®Short PEG moieties78.9 ± 10.3 hoursNot specifiedNot specified

This table illustrates the significant extension of plasma half-life achieved through PEGylation.[][11][16][17][18]

Table 3: Comparative Performance of Heterobifunctional vs. Homobifunctional Linkers in ADC Synthesis
ParameterHeterobifunctional (e.g., Maleimide-PEG-NHS)Homobifunctional (e.g., NHS-PEG-NHS)
Conjugation Efficiency HighModerate to Low
Product Purity HighLow (often a heterogeneous mixture)
Average Drug-to-Antibody Ratio (DAR) Controllable (e.g., 3.5-4.0)Difficult to control (variable)
Yield of Desired Conjugate HighLow

Data synthesized from comparative studies highlighting the advantages of controlled, sequential conjugation with heterobifunctional linkers.[4][19]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of bioconjugates utilizing bifunctional PEGylated linkers.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Maleimide-PEG-NHS Ester)

This protocol describes a general method for the synthesis of a Maleimide-PEG-NHS ester.

Materials:

  • t-boc-N-amido-dPEGx-acid

  • Trifluoroacetic acid (TFA)

  • Maleic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF)

  • Ethylenediaminetetraacetic acid (EDCI)

Procedure:

  • Deprotection: Remove the BOC protective group from t-boc-N-amido-dPEGx-acid by treatment with TFA to yield the TFA salt of the amine.

  • Maleimide Functionalization: React the resulting amine with maleic anhydride in DMF.

  • NHS Ester Activation of Maleimide: React the product from step 2 with N-hydroxysuccinimide (NHS) using DCC coupling to create an NHS-ester of the maleimide.

  • Final NHS Ester Activation: React the carboxylic acid end of the PEG chain with N-hydroxysuccinimide using EDCI to furnish the final Maleimide-PEG-NHS ester.

  • Purification: Purify the final product using appropriate chromatographic techniques, such as column chromatography.

This is a generalized synthesis scheme; specific reaction conditions and purification methods may vary.[20]

Protocol 2: Two-Step Conjugation of an Antibody to a Small Molecule Drug using a Heterobifunctional Linker (e.g., Mal-PEG-NHS Ester)

This protocol outlines the conjugation of an amine-containing antibody to a thiol-containing drug.

Step 1: Reaction with Antibody (Amine Reaction)

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Mal-PEG-NHS Ester dissolved in an organic solvent (e.g., DMSO or DMF)

  • Desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in a non-amine containing buffer.

  • Dissolve the Mal-PEG-NHS Ester in DMSO or DMF immediately before use.

  • Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).

Step 2: Reaction with Drug (Thiol Reaction)

Materials:

  • PEGylated antibody from Step 1

  • Thiol-containing drug

Procedure:

  • Add the thiol-containing drug to the solution of the PEGylated antibody. A 10-20 fold molar excess of the maleimide linker over the thiol-containing molecule is a good starting point for the initial reaction.[21]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the resulting ADC using appropriate chromatography methods (e.g., size-exclusion or hydrophobic interaction chromatography).

Reaction times and molar ratios may need to be optimized for specific antibodies and drugs.[22][23]

Protocol 3: Characterization of an Antibody-Drug Conjugate (ADC) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of an ADC.[24][25][26]

Materials:

  • ADC sample

  • HIC column (e.g., Butyl or Phenyl)

  • High-performance liquid chromatography (HPLC) system

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The different drug-loaded species will separate based on their hydrophobicity, with higher DAR species eluting later.

  • Calculate the average DAR by integrating the peak areas of the different species.[]

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][28][29][30]

Materials:

  • Target cancer cell line

  • ADC and control antibody

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and control antibody for a specified period (e.g., 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathway of Doxorubicin

Doxorubicin, a common payload in ADCs, exerts its cytotoxic effects through two primary mechanisms: intercalation into DNA, which disrupts topoisomerase-II-mediated DNA repair, and the generation of reactive oxygen species (ROS) that damage cellular components.[7][31]

Doxorubicin_Signaling_Pathway cluster_cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin CellMembrane Cell Membrane DNA DNA Intercalation Dox->DNA Enters Nucleus ROS Reactive Oxygen Species (ROS) Generation Dox->ROS In Cytoplasm Notch Notch Signaling Activation (at sublethal doses) Dox->Notch Nrf2 Nrf2 Pathway Activation (Chemoprotection) Dox->Nrf2 Cytoplasm Cytoplasm Nucleus Nucleus Top2 Topoisomerase II Inhibition DNA->Top2 DNADamage DNA Damage Top2->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNADamage MembraneDamage Membrane & Protein Damage OxidativeStress->MembraneDamage MembraneDamage->Apoptosis

Caption: Doxorubicin's dual mechanism of action and its influence on cellular signaling pathways.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates a generalized workflow for the creation and analysis of an antibody-drug conjugate using a heterobifunctional PEG linker.

ADC_Workflow Antibody Antibody (mAb) Step1 Step 1: Conjugation (mAb + Linker) Antibody->Step1 Linker Heterobifunctional PEG Linker (e.g., Mal-PEG-NHS) Linker->Step1 Drug Drug Payload (with Thiol group) Step2 Step 2: Conjugation (PEGylated mAb + Drug) Drug->Step2 Purify1 Purification (Desalting) Step1->Purify1 Intermediate PEGylated mAb Purify1->Intermediate Intermediate->Step2 Purify2 Purification (HIC/SEC) Step2->Purify2 ADC Antibody-Drug Conjugate (ADC) Purify2->ADC Characterization Characterization ADC->Characterization HIC HIC (DAR) Characterization->HIC MS Mass Spectrometry Characterization->MS Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity

Caption: A generalized experimental workflow for the synthesis and characterization of an ADC.

Conclusion

Bifunctional PEGylated linkers are versatile and powerful tools in the development of advanced biotherapeutics. Their ability to modulate the physicochemical and pharmacokinetic properties of drugs has led to significant improvements in therapeutic efficacy and safety. A thorough understanding of the different types of PEG linkers, their properties, and the methodologies for their use and characterization is essential for researchers and drug development professionals. The choice between homobifunctional and heterobifunctional, as well as cleavable and non-cleavable linkers, must be carefully considered based on the specific application and desired outcome. With ongoing advancements in linker technology, the potential for developing novel and more effective targeted therapies continues to expand.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG22-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1][4][5]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, bioavailability, and cell permeability.[1][5][6][7] The Boc-NH-PEG22-C2-NH2 linker is a long-chain, bifunctional PEG linker designed for the modular and efficient assembly of PROTACs. It features a free primary amine (-NH2) for immediate conjugation and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for a controlled, sequential two-step coupling strategy. This application note provides detailed protocols and quantitative data to guide researchers in the synthesis of PROTACs using this versatile linker.

Data Presentation

The following tables summarize common reagents, conditions, and representative data for the key steps in PROTAC synthesis using PEG linkers. These values can serve as a starting point for optimizing specific reaction conditions.

Table 1: Common Reagents and Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Time Temperature Notes
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0.5 - 2 hours 0°C to Room Temp Most common method; volatile and easy to remove.[8][9]

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp | A stronger acid system if TFA is ineffective.[8][9] |

Table 2: Common Reagents for Amide Bond Formation

Coupling Reagent Activator (Optional) Base Solvent Typical Time Temperature
HATU - DIPEA DMF, DCM 2 - 24 hours Room Temp
EDC NHS / HOBt DIPEA, Et3N DMF, DCM 2 - 16 hours Room Temp

| HBTU | HOBt | DIPEA | DMF | 2 - 12 hours | Room Temp |

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; NHS: N-hydroxysuccinimide; HOBt: Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; DCM: Dichloromethane.

Table 3: Representative Yields in Multi-step PROTAC Synthesis

Synthetic Step Typical Yield Range Notes
First Amide Coupling 70-95% Highly dependent on the steric hindrance of the ligand.
Boc Deprotection >95% (Quantitative) Generally a high-yielding reaction.[8]
Second Amide Coupling 60-90% Yield can be affected by the complexity of the intermediate.
Final Purification (HPLC) 40-70% Represents recovery after purification to >95% purity.

| Overall Yield (Multi-step) | 20-40% | Representative for a 3-4 step synthesis sequence.[10] |

Visualizations

PROTAC_Mechanism cluster_binding Binding POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC & E3 Ligase Recycled Ternary->Recycle Ub Ubiquitin (from E2 Ligase) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Synthesis_Workflow cluster_materials Starting Materials LigandA Ligand A-COOH (POI or E3 Ligase) Step1 Step 1: First Amide Coupling (e.g., HATU, DIPEA) LigandA->Step1 Linker This compound Linker->Step1 LigandB Ligand B-COOH (E3 Ligase or POI) Step3 Step 3: Second Amide Coupling (e.g., HATU, DIPEA) LigandB->Step3 Intermediate1 Intermediate 1 Ligand A-Linker(Boc) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate 2 Ligand A-Linker-NH2·TFA Step2->Intermediate2 Intermediate2->Step3 FinalPROTAC Final PROTAC Ligand A-Linker-Ligand B Step3->FinalPROTAC Purification Purification & Analysis (HPLC, LC-MS, NMR) FinalPROTAC->Purification

Boc_Deprotection Start Boc-Protected Amine (R-NH-Boc) Intermediate Protonated Intermediate Start->Intermediate Reagent Acid (H+) (e.g., TFA) Reagent->Intermediate Protonation Products Free Amine (R-NH3+) + CO2 + Isobutylene Intermediate->Products Cleavage & Decarboxylation

Experimental Protocols

The following protocols provide a general framework for PROTAC synthesis. Optimization may be required based on the specific properties of the ligands.

This protocol describes the coupling of a ligand containing a carboxylic acid (Ligand A-COOH) to the free primary amine of this compound.

Reagents and Materials:

  • Ligand A-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the linker solution dropwise to the activated Ligand A-COOH mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent. Wash sequentially with a 5% LiCl solution (to remove DMF), saturated sodium bicarbonate (NaHCO3) solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate (Ligand A-Linker-Boc) by flash column chromatography or preparative HPLC.

This protocol describes the removal of the Boc protecting group to expose the terminal amine for the second coupling reaction.[8]

Reagents and Materials:

  • Ligand A-Linker-Boc (from Protocol 1, 1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the purified Ligand A-Linker-Boc (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v) (e.g., for a 20% solution, add 1 mL of TFA to 4 mL of the DCM solution).[9]

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.[8][11]

  • Monitor the reaction progress by LC-MS until the starting material is completely consumed.[9]

  • Work-up: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (3 times).[11]

  • The resulting TFA salt of the deprotected amine (Ligand A-Linker-NH2·TFA) can often be used directly in the next step without further purification.

This protocol completes the PROTAC synthesis by coupling the deprotected intermediate with the second ligand (Ligand B-COOH).

Reagents and Materials:

  • Ligand A-Linker-NH2·TFA (from Protocol 2, 1.0 eq)

  • Ligand B-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0-5.0 eq, extra is needed to neutralize the TFA salt)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1 , using Ligand A-Linker-NH2·TFA (1.0 eq) as the amine component and Ligand B-COOH (1.1 eq) as the carboxylic acid component.

  • Note: Ensure enough DIPEA is added to both neutralize the TFA salt of the amine and to serve as the base for the coupling reaction.

  • After work-up, the crude final PROTAC is obtained and can be purified.

Purification:

  • Due to the high polarity imparted by the long PEG linker, purification of the final PROTAC is best achieved using reverse-phase preparative HPLC (RP-HPLC).[12]

  • A typical gradient might be 10-90% acetonitrile (B52724) in water (often with 0.1% TFA or formic acid as a modifier) over 20-30 minutes on a C18 column. The exact gradient should be optimized based on analytical HPLC runs.

Characterization:

  • LC-MS: To confirm the mass of the final product and assess purity.

  • ¹H and ¹³C NMR: To confirm the structure of the final PROTAC. Due to the presence of amide bonds, rotamers may cause peak broadening in the NMR spectrum. Acquiring the spectrum at an elevated temperature can sometimes resolve this issue.[12]

  • Purity Analysis: Final purity should be assessed by analytical HPLC, and it is typically expected to be >95% for biological assays.

Conclusion

The this compound linker is a valuable tool for the rational design and synthesis of PROTACs. Its bifunctional nature facilitates a modular and controlled assembly, allowing for the systematic variation of ligands and linker attachment points. The long PEG22 chain is particularly advantageous for enhancing the solubility and pharmacokinetic properties of PROTACs, which are often large, complex molecules.[1][6] The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize and optimize novel protein degraders for therapeutic development.

References

Application Notes and Protocols for Boc-NH-PEG22-C2-NH2 Conjugation to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG22-C2-NH2 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the precise and controlled conjugation of molecules. This linker features a primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, separated by a 22-unit PEG chain. This structure is particularly valuable in bioconjugation for applications such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The primary amine allows for initial conjugation to a target molecule, often a protein or ligand, through its accessible carboxyl groups using carbodiimide (B86325) chemistry. Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to expose a second primary amine. This newly available amine can then be used for subsequent conjugation to another molecule, enabling the creation of complex bioconjugates. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible connection between the conjugated moieties.[1]

These application notes provide a comprehensive two-stage protocol for the covalent attachment of this compound to a target protein's carboxyl groups, followed by the deprotection of the Boc group to make the linker available for subsequent reactions.

Quantitative Data Summary

Successful conjugation and subsequent deprotection are contingent upon carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process, providing recommended starting conditions that may require optimization for specific applications.

Table 1: Recommended Reaction Conditions for EDC/Sulfo-NHS Mediated Amine-PEG Conjugation

ParameterRecommended ValueNotes
Activation Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide)Molar equivalents are relative to the target protein.[2][3]
Molar Excess (EDC/Sulfo-NHS) 10 to 50-fold over proteinHigher efficiency is often achieved with a greater molar excess.[2]
Activation Buffer 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5 - 6.0EDC/NHS activation of carboxyl groups is most efficient at a slightly acidic pH.[4][5]
Molar Excess (this compound) 20 to 50-fold over proteinRequires empirical optimization for the desired degree of labeling.[6]
Conjugation Buffer Phosphate-Buffered Saline (PBS), pH 7.2 - 8.5The reaction of the NHS-activated carboxyl group with the amine is favored at a slightly basic pH.[2][4]
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C for sensitive proteins, but may require longer incubation.
Reaction Time (Activation) 15 - 30 minutes[3]
Reaction Time (Conjugation) 1 - 2 hours at Room Temperature or 4-12 hours at 4°CReaction progress should be monitored.
Quenching Reagent 1 M Tris-HCl or Hydroxylamine, pH 8.0Added to a final concentration of 20-50 mM to quench unreacted NHS esters.[2]

Table 2: Recommended Conditions for Boc Group Deprotection

ParameterRecommended ValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid required for efficient cleavage of the Boc group.[7][8]
Solvent Anhydrous Dichloromethane (DCM)Must effectively solvate the PEGylated conjugate.[7][9]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster deprotection.[7]
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.[8]
Reaction Time 1 - 2 hoursProgress can be monitored by LC-MS.[7]
Neutralization Reagent Saturated Sodium Bicarbonate (NaHCO₃) solutionUsed during work-up to neutralize excess TFA.[7]

Table 3: Characterization of PEGylated Protein Conjugate

Analytical TechniqueParameter MeasuredExpected Outcome
SDS-PAGE Apparent Molecular WeightAn increase in the molecular weight of the protein band corresponding to the mass of the attached PEG linker.[6]
Mass Spectrometry (MALDI-TOF or ESI-MS) Precise Molecular WeightConfirmation of the mass of the conjugate and determination of the degree of labeling (number of PEG chains per protein).[6][10]
Size Exclusion Chromatography (SEC-HPLC) Hydrodynamic Volume / PuritySeparation of the PEGylated conjugate from unreacted protein and excess PEG linker. An increase in hydrodynamic volume is expected.[11]
¹H NMR Spectroscopy Degree of PEGylationQuantitative determination of the average number of PEG chains attached to the protein by comparing PEG proton signals to protein signals.[12][13]

Experimental Protocols

Part 1: Conjugation of this compound to Target Protein

This protocol details the EDC/Sulfo-NHS-mediated conjugation of the primary amine of the PEG linker to the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) of a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography column)

Procedure:

  • Protein Preparation:

    • Ensure the target protein is at a concentration of 1-10 mg/mL in Activation Buffer.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using dialysis or a desalting column.[2]

  • Reagent Preparation (Prepare Immediately Before Use):

    • Prepare a 10 mg/mL stock solution of this compound in Activation Buffer.

    • Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS separately in cold, anhydrous DMSO or DMF.[6]

  • Activation of Protein Carboxyl Groups:

    • To the protein solution, add the freshly prepared EDC and Sulfo-NHS solutions to achieve a 20 to 50-fold molar excess of each reagent over the protein.[2]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution to achieve a 20 to 50-fold molar excess over the protein.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer (PBS).

    • Incubate the reaction for 1-2 hours at room temperature or 4-12 hours at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[2]

  • Purification:

    • Purify the Boc-protected PEGylated protein conjugate using size exclusion chromatography (SEC) to remove unreacted PEG linker, EDC, Sulfo-NHS, and other by-products.[11]

    • Monitor the elution profile by absorbance at 280 nm and collect fractions corresponding to the higher molecular weight conjugate.

    • Confirm successful conjugation using SDS-PAGE and Mass Spectrometry.

Part 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the purified conjugate to expose the terminal primary amine.

Materials:

  • Purified and lyophilized Boc-protected PEG-protein conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Buffer for final product (e.g., PBS, pH 7.4)

Procedure:

  • Preparation:

    • Ensure the purified Boc-protected PEG-protein conjugate is completely dry (lyophilized).

    • Dissolve the dry conjugate in anhydrous DCM in a glass reaction vial. Cool the solution to 0°C in an ice bath.

  • Deprotection Reaction:

    • Slowly add Trifluoroacetic Acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[7]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for an additional 1-2 hours. Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (mass loss of 100.12 Da).[7]

  • Work-up and Purification:

    • Once the reaction is complete, remove the DCM and excess TFA under a gentle stream of nitrogen or by rotary evaporation.

    • Re-dissolve the residue in a minimal amount of appropriate aqueous buffer.

    • To remove residual TFA and purify the final amine-PEG-protein conjugate, perform buffer exchange using a desalting column or dialysis against the desired final buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the final product's identity and purity using Mass Spectrometry and SEC-HPLC. The final product is now ready for subsequent conjugation reactions via its newly exposed primary amine.

Visualizations

Experimental Workflow

G cluster_0 Part 1: Conjugation cluster_1 Part 2: Deprotection A 1. Prepare Protein in Amine-Free Buffer B 2. Activate Protein Carboxyls (EDC / Sulfo-NHS) A->B C 3. Add this compound B->C D 4. Quench Reaction (Tris or Hydroxylamine) C->D E 5. Purify Conjugate (SEC) D->E F 6. Dissolve Conjugate in Anhydrous DCM E->F Lyophilize Product G 7. Add TFA (20-50%) F->G H 8. React for 1-2 hours G->H I 9. Purify Final Product (Buffer Exchange) H->I end Final Product: Amine-PEG-Protein I->end start Start start->A

Caption: A two-part experimental workflow for protein conjugation.

PROTAC Mechanism of Action

The resulting Amine-PEG-Protein conjugate, after attachment of a suitable E3 ligase ligand to the newly exposed amine, can function as a PROTAC. The diagram below illustrates this general mechanism.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) E3 E3 Ubiquitin Ligase POI_Ub Poly-ubiquitinated Target Protein E3->POI_Ub Ubiquitination PROTAC PROTAC (Ligand-PEG-Ligand) PROTAC->POI PROTAC->E3 Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target protein.

References

Application Notes and Protocols for Boc-NH-PEG22-C2-NH2 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile.[3][4] This document provides detailed application notes and protocols for the use of Boc-NH-PEG22-C2-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of ADCs.

The this compound linker features a long, discrete PEG22 chain that enhances the hydrophilicity of the ADC. This property is particularly advantageous when working with hydrophobic payloads, as it can improve solubility, reduce aggregation, and prolong the circulation half-life of the conjugate.[5][6] The linker possesses a Boc-protected amine and a terminal primary amine, enabling a controlled and sequential conjugation process. This allows for the precise assembly of the ADC, a crucial factor in developing a homogeneous and effective therapeutic.[7][8]

Core Principles of this compound in ADC Synthesis

The synthesis of an ADC using a Boc-protected amine linker typically follows a sequential conjugation strategy. This approach involves the initial conjugation of the payload to the linker, followed by the attachment of the linker-payload complex to the antibody. This methodology protects the antibody from potentially harsh reaction conditions that may be required for the initial payload-linker conjugation.

The key steps in this process are:

  • Payload-Linker Conjugation : The unprotected primary amine of the this compound linker is reacted with an activated form of the cytotoxic payload.

  • Boc Deprotection : The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine.[7][9]

  • Antibody Conjugation : The newly exposed amine on the linker-payload construct is then conjugated to the antibody, typically through an activated carboxyl group on the antibody or via a second linker.

This controlled, stepwise approach is invaluable for the synthesis of advanced therapeutics, ensuring a well-defined final product.[10]

Data Presentation

The efficiency of each step in the ADC development process is critical and should be monitored through various analytical techniques. The following tables summarize key quantitative data that are typically assessed during the development of PEGylated ADCs.

Table 1: Typical Reaction Parameters and Expected Outcomes for ADC Synthesis

ParameterTypical Value/RangeMethod of Determination
Molar excess of Linker-Payload to Antibody5 - 20 fold---
Reaction Time for Antibody Conjugation2 - 4 hours at room temperature or overnight at 4°CHPLC
Antibody Recovery> 85%UV-Vis Spectroscopy (A280)
Final ADC Purity> 95%Size-Exclusion Chromatography (SEC-HPLC)
Aggregation Level< 5%SEC-HPLC

Table 2: Characterization of the Final Antibody-Drug Conjugate

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR)2 - 8Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)
In Vitro Cytotoxicity (IC50)Varies by cell line and payloadCell-based viability assays
Plasma Stability> 90% after 7 daysELISA, LC-MS

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. Optimization of reaction conditions may be necessary for specific antibodies, payloads, and desired final ADC characteristics.

Protocol 1: Conjugation of a Carboxyl-Containing Payload to the this compound Linker

Objective: To conjugate a cytotoxic payload containing a carboxylic acid to the primary amine of the this compound linker.

Materials:

  • This compound

  • Carboxyl-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Payload:

    • Dissolve the carboxyl-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to form the NHS ester. Monitor the activation by LC-MS.

  • Conjugation Reaction:

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the activated payload solution to the linker solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Boc-NH-PEG22-C2-NH-Payload conjugate by preparative reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

Protocol 2: Boc Deprotection of the Linker-Payload Conjugate

Objective: To remove the Boc protecting group from the linker-payload conjugate to expose the primary amine for antibody conjugation.[7]

Materials:

  • Boc-NH-PEG22-C2-NH-Payload conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-NH-PEG22-C2-NH-Payload conjugate in anhydrous DCM (e.g., 10-20 mg/mL).

    • Add an equal volume of TFA to the solution (for a final concentration of 50% v/v).

    • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Work-up:

    • Monitor the deprotection by LC-MS until the starting material is consumed.

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

    • The resulting deprotected linker-payload (NH2-PEG22-C2-NH-Payload) as a TFA salt can often be used directly in the next step after thorough drying.

Protocol 3: Conjugation of the Deprotected Linker-Payload to an Antibody

Objective: To conjugate the amine-terminated linker-payload to the antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Deprotected NH2-PEG22-C2-NH-Payload

  • EDC and Sulfo-NHS (if the linker has a terminal carboxyl group for activation) or other appropriate crosslinkers for amine-to-amine conjugation.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

This protocol assumes the antibody has available carboxyl groups for activation and subsequent reaction with the amine-terminated linker-payload. Alternatively, other amine-reactive chemistries can be employed.

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-7.4.

  • Linker-Payload Activation (if applicable):

    • This step is for a scenario where the linker has a terminal carboxyl group. For the NH2-PEG22-C2-NH-Payload, a different strategy like using a homobifunctional NHS ester linker to bridge the antibody's and the linker-payload's amines might be needed. The following steps assume a direct amine-to-carboxyl conjugation.

  • Conjugation Reaction:

    • Assuming a suitable amine-reactive chemistry is employed to conjugate the NH2-PEG22-C2-NH-Payload to the antibody. A common method involves modifying the antibody to introduce a reactive group that can then be coupled to the amine of the linker-payload.

    • Alternatively, if the payload itself has a reactive group for antibody conjugation, the order of conjugation would be reversed.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any excess reactive groups.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the final ADC using SEC to remove unreacted linker-payload, unconjugated antibody, and other byproducts.

    • Collect fractions corresponding to the purified ADC.

Protocol 4: Characterization of the Final ADC

Objective: To determine the purity, drug-to-antibody ratio (DAR), and in vitro potency of the purified ADC.

Methods:

  • Purity and Aggregation Analysis:

    • Use Size-Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment in the final ADC preparation.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to determine the number of conjugated drug-linkers and calculate the DAR.[11][12]

  • In Vitro Cytotoxicity Assay:

    • Perform a cell-based viability assay (e.g., MTS or CellTiter-Glo) using an antigen-positive cancer cell line and an antigen-negative control cell line.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • After a suitable incubation period (e.g., 72-96 hours), measure cell viability to determine the IC50 value of the ADC.

Visualizations

Experimental Workflow

G cluster_0 Payload-Linker Synthesis cluster_1 ADC Synthesis & Characterization Payload (COOH) Payload (COOH) EDC/NHS Activation EDC/NHS Activation Payload (COOH)->EDC/NHS Activation This compound This compound Conjugation1 Conjugation This compound->Conjugation1 EDC/NHS Activation->Conjugation1 Boc-Linker-Payload Boc-Linker-Payload Conjugation1->Boc-Linker-Payload TFA Deprotection TFA Deprotection Boc-Linker-Payload->TFA Deprotection NH2-Linker-Payload NH2-Linker-Payload TFA Deprotection->NH2-Linker-Payload Conjugation2 Conjugation NH2-Linker-Payload->Conjugation2 Antibody Antibody Antibody->Conjugation2 Purification (SEC) Purification (SEC) Conjugation2->Purification (SEC) Final ADC Final ADC Purification (SEC)->Final ADC Characterization Characterization Final ADC->Characterization

Caption: Workflow for ADC synthesis using a Boc-protected PEG linker.

ADC Mechanism of Action

ADC_MoA cluster_1 Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.[1]

Signaling Pathway for a Microtubule Inhibitor Payload

Microtubule_Inhibition Payload Released Payload (e.g., MMAE) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubules Payload->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of a microtubule-inhibiting ADC payload.

References

Application Notes and Protocols for Amine Coupling of Boc-NH-PEG22-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG22-C2-NH2 is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This reagent features a long polyethylene (B3416737) glycol (PEG) spacer (n=22), which enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[2][] It possesses two distinct functional groups: a primary amine (-NH2) that is readily available for conjugation, and a tert-butyloxycarbonyl (Boc) protected amine. The primary amine can be covalently linked to molecules containing carboxylic acids or activated esters.[][4] The Boc protecting group is stable under common coupling conditions but can be efficiently removed under mild acidic conditions to reveal a second primary amine, enabling sequential and controlled conjugation strategies.[2][5]

These application notes provide detailed protocols for the two primary methods of amine coupling involving the free amine of this compound: coupling to a carboxylic acid using carbodiimide (B86325) chemistry and direct reaction with an N-hydroxysuccinimide (NHS) ester.

Principle of Amine Coupling Reactions

The primary amine of this compound serves as a nucleophile to form stable amide bonds.

A. EDC/NHS Coupling to Carboxylic Acids: This is a "zero-length" crosslinking method that covalently couples a carboxyl group to the primary amine of the PEG linker.[6] The reaction is a two-step process:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[6][7]

  • Stabilization and Coupling: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[6] This semi-stable ester then efficiently reacts with the primary amine of this compound to form a stable amide bond.[7][8] This two-step process enhances coupling efficiency and control.[7]

B. NHS Ester Coupling: This method involves reacting the primary amine of the PEG linker directly with a molecule that has been pre-activated as an NHS ester. The reaction is highly efficient and proceeds under mild conditions as the amino group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form an amide bond and release NHS.[8] The efficiency of this reaction is critically dependent on pH.[9][10]

Quantitative Data Summary

Successful conjugation relies on carefully controlled reaction parameters. The tables below summarize the key quantitative data for each coupling strategy.

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling

Parameter Recommended Value Notes
Activation Step (Carboxyl to NHS Ester)
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0 Activation is most efficient at a slightly acidic pH.[6][11]
EDC Molar Excess 2 - 10 fold Relative to the carboxylic acid-containing molecule.[2][7]
NHS/Sulfo-NHS Molar Excess 2 - 5 fold Relative to the carboxylic acid-containing molecule.[2][7]
Activation Time 15 - 30 minutes At room temperature. Sufficient for NHS ester formation.[6][7]
Coupling Step (NHS Ester to Amine)
Coupling Buffer PBS, HEPES, Bicarbonate, Borate; pH 7.2-8.5 Must be free of primary amines (e.g., Tris).[11][12] The amine must be deprotonated to be nucleophilic.[8][9]
Linker Molar Excess 1.5 - 3 fold Molar excess of this compound over the target molecule.[2]
Coupling Time 2 hours at RT to overnight at 4°C Longer incubation can increase conjugation efficiency.[2][7]

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures increase the stability of the activated ester.[6] |

Table 2: Recommended Reaction Conditions for NHS Ester Coupling

Parameter Recommended Value Notes
Reaction pH 8.3 - 8.5 Optimal for balancing amine reactivity and NHS ester hydrolysis.[10][13]
Compatible Buffers 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffers must be free of primary amines.[11][13]
Linker Molar Excess 10-fold Molar excess of this compound over the NHS-activated molecule.[8]
Solvent Aqueous buffer; can contain up to 10% DMF or DMSO Use DMF or DMSO to dissolve reagents that are not water-soluble.[8][13]
Reaction Temperature 4°C to Room Temperature (20-25°C) Lower temperatures (4°C) can reduce the rate of hydrolysis for longer incubations.[8]

| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Reaction progress can be monitored by chromatography.[10][13] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid via EDC/NHS Chemistry

This protocol details the activation of a carboxyl group on a target molecule and its subsequent conjugation to the primary amine of the PEG linker.

Materials:

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine[6]

  • Anhydrous DMSO or DMF[11]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)

Procedure:

  • Dissolve Reactants:

    • Dissolve Molecule-COOH in Activation Buffer.

    • Dissolve this compound in a minimal amount of DMSO and then dilute in Conjugation Buffer to the desired concentration.

  • Activate Carboxyl Groups:

    • Add 2-5 molar equivalents of EDC and NHS/Sulfo-NHS to the Molecule-COOH solution.[2]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the active NHS ester.[2]

  • Conjugate to PEG Linker:

    • Immediately add the activated Molecule-COOH solution to the this compound solution. A 1.5 to 3-fold molar excess of the PEG linker is recommended.[2]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.[2]

  • Incubate:

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

  • Quench Reaction (Optional):

    • To stop the reaction and hydrolyze unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as SEC or HPLC, to remove unreacted starting materials and coupling byproducts.[2]

Protocol 2: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol is for reacting the PEG linker with a molecule that is already activated with an NHS ester.

Materials:

  • NHS-activated molecule (Molecule-NHS)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[13]

  • Anhydrous DMSO or DMF[13]

  • Purification system (e.g., gel filtration, HPLC)

Procedure:

  • Prepare Solutions:

    • Dissolve the Molecule-NHS in Reaction Buffer to a final concentration of 1-10 mg/mL. If not soluble in aqueous buffer, first dissolve in a minimal amount of anhydrous DMF or DMSO and add to the buffer.[8][13]

    • Immediately before use, dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).[8]

  • Initiate Conjugation:

    • Add a 10-fold molar excess of the this compound stock solution to the Molecule-NHS solution with gentle stirring.[8]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[8]

  • Incubate:

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Purification:

    • Purify the conjugate using a suitable method like gel filtration or HPLC to separate the desired product from unreacted materials and byproducts.[13]

Protocol 3: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)[2]

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected conjugate in a solution of 25-50% TFA in DCM.[2]

  • Incubation:

    • Stir the reaction mixture at room temperature for 30-60 minutes.[14]

    • Monitor the reaction progress by a suitable method (e.g., mass spectrometry) to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[2]

  • Removal of TFA and Solvent:

    • Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by using a rotary evaporator.[2][14]

    • The resulting deprotected conjugate (as a TFA salt) can be used directly or purified further.

Mandatory Visualizations

EDC_NHS_Workflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Purification mol_cooh Molecule-COOH edc_nhs EDC + NHS (pH 4.5-6.0, 15-30 min) mol_cooh->edc_nhs activated_ester Molecule-NHS Ester (Amine-Reactive) edc_nhs->activated_ester Forms stable intermediate peg_linker This compound activated_ester->peg_linker Reacts with amine (pH 7.2-8.5, 2-12h) conjugate Boc-NH-PEG-Conjugate (Stable Amide Bond) peg_linker->conjugate purify Purification (HPLC / SEC) conjugate->purify

Caption: Workflow for EDC/NHS mediated amine coupling.

Reaction_Components cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_products Products mol_cooh Molecule with Carboxylic Acid edc EDC (Activator) mol_cooh->edc activated by final_conjugate Final Conjugate (Amide Bond) peg_nh2 This compound peg_nh2->final_conjugate forms nhs NHS / Sulfo-NHS (Stabilizer) edc->nhs stabilized by nhs->peg_nh2 reacts with

Caption: Logical relationship of EDC/NHS reaction components.

NHS_Ester_Workflow mol_nhs Molecule-NHS Ester reaction Mix & Incubate (pH 8.3-8.5, 1-12h) mol_nhs->reaction peg_linker This compound peg_linker->reaction conjugate Boc-NH-PEG-Conjugate reaction->conjugate purify Purification (HPLC / Gel Filtration) conjugate->purify

Caption: Workflow for direct NHS ester amine coupling.

References

Application Note and Protocol: Boc Deprotection of Boc-NH-PEG22-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of bioconjugation and drug development.[1] Its popularity stems from its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of the Boc group from Boc-NH-PEG22-C2-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This linker contains a Boc-protected amine and a free amine, making it a valuable tool for the stepwise synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4][5]

The deprotection is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which selectively cleaves the Boc group to reveal the free amine.[6][7] This protocol outlines the standard procedure using TFA in dichloromethane (B109758) (DCM), a widely accepted and effective method for this transformation.[1][8]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed mechanism.[1][2] The process begins with the protonation of the carbamate (B1207046) oxygen by a strong acid like TFA.[7][9] This is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tert-butyl cation and a carbamic acid.[9][10] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[9][10] The newly formed amine is then protonated by the acid to form an ammonium (B1175870) salt.[1]

Experimental Protocol

This section details the materials, reagents, and a step-by-step procedure for the Boc deprotection of this compound.

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA)[3]

  • Dichloromethane (DCM), anhydrous[3][8]

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[3]

  • Diethyl ether (for precipitation)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[2][5]

  • Brine (saturated NaCl solution)[5]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware (e.g., separatory funnel, beakers, graduated cylinders)

Deprotection Procedure
  • Dissolution : Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.[8][10]

  • Cooling : Cool the solution to 0°C using an ice bath.[3][10]

  • Acid Addition : Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20-50% (v/v).[1][8][11] For substrates sensitive to the tert-butyl cation byproduct, an optional scavenger like triisopropylsilane (TIS) can be added (typically 2.5-5% v/v).[3][12]

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[10]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. Reaction times can vary from 30 minutes to a few hours depending on the substrate and reaction scale.[2]

  • Solvent Removal : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[2][8] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[8]

Work-up and Isolation

Two common work-up procedures are presented below. The choice depends on whether the resulting TFA salt can be used directly in the subsequent step or if the free amine is required.

Procedure A: Precipitation of the TFA Salt

  • After solvent removal, dissolve the oily residue in a minimal amount of DCM.

  • Add cold diethyl ether to the solution to precipitate the deprotected amine as its TFA salt.[1]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Procedure B: Neutralization and Extraction to Yield the Free Amine

  • After solvent removal, dissolve the residue in an appropriate organic solvent such as ethyl acetate (B1210297) or DCM.[2]

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2][5]

  • Wash the organic layer with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected free amine.[2]

Data Presentation

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction conditions. The following table summarizes typical conditions used for Boc deprotection of PEG linkers. Researchers should optimize these conditions for this compound to achieve the desired yield and purity.

ParameterCondition 1Condition 2
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Concentration 20-50% (v/v)[1]4M[1][2]
Solvent Dichloromethane (DCM)[1]1,4-Dioxane[1]
Temperature 0°C to Room Temperature[1]Room Temperature[1][2]
Typical Reaction Time 0.5 - 2 hours[1]1 - 4 hours[1][2]
Typical Yield >90% (substrate dependent)>90% (substrate dependent)
Purity High (purification may be required)High (product may precipitate as HCl salt)[2]

Visualizations

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up start This compound in DCM cool Cool to 0°C start->cool 1. add_tfa Add TFA (20-50%) cool->add_tfa 2. react Stir at 0°C to RT (0.5 - 2 hours) add_tfa->react 3. monitor Monitor by TLC/LC-MS react->monitor 4. concentrate Concentrate in vacuo monitor->concentrate 5. precipitation Precipitation with Diethyl Ether concentrate->precipitation concentrate->precipitation neutralization Neutralization (NaHCO3) & Extraction concentrate->neutralization product_salt H2N-PEG22-C2-NH2 . TFA precipitation->product_salt product_free H2N-PEG22-C2-NH2 neutralization->product_free Boc_Deprotection_Mechanism cluster_0 Mechanism Steps A Boc-Protected Amine B Protonation of Carbonyl Oxygen (+ H+) A->B 1 C Formation of Carbamic Acid & tert-Butyl Cation B->C 2 D Decarboxylation (- CO2) C->D 3 E Free Amine D->E 4 F Protonated Amine (Ammonium Salt) E->F + H+

References

Step-by-Step Guide for Using Boc-NH-PEG22-C2-NH2 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of Boc-NH-PEG22-C2-NH2, a heterobifunctional linker, in bioconjugation. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its application in creating complex biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in modern bioconjugation strategies. It features a Boc (tert-butyloxycarbonyl) protected primary amine and a terminal primary amine, connected by a 22-unit PEG chain and an ethyl (C2) spacer. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for a controlled, stepwise approach to conjugation.[1] The long, hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing a flexible bridge between two molecules.[]

The free primary amine is nucleophilic and can react with various electrophilic groups, such as carboxylic acids and their activated esters (e.g., NHS esters), to form stable amide bonds.[3] This dual functionality makes this compound an ideal tool for linking biomolecules to other molecules of interest, including small molecule drugs, peptides, or other proteins.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and similar PEG linkers is provided below.

PropertyValue
Molecular Formula C51H104N2O25 (Approximate)
Molecular Weight ~1157.38 g/mol (Calculated)
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents like dichloromethane (B109758) (DCM). Less soluble in alcohols and ether.[5]
Storage Conditions Store at -20°C, protected from moisture and light.[3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Boc Deprotection to Expose the Primary Amine

This protocol describes the removal of the Boc protecting group to generate a free amine, which is then available for subsequent conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM at a concentration of 10-20 mg/mL in a clean, dry glass vial.

  • Acid Addition: Add an equal volume of TFA to the DCM solution (for a 50% v/v concentration).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the complete removal of the Boc group.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization (Optional, for free amine): To obtain the free amine from the TFA salt, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.[1]

Quantitative Data for Boc Deprotection:

ParameterRecommended Conditions
Solvent Anhydrous Dichloromethane (DCM)
TFA Concentration 20-50% (v/v) in DCM
Reaction Time 1-2 hours
Temperature Room Temperature (20-25°C)
Expected Yield >95%
Protocol 2: Conjugation of the Free Amine to a Carboxylic Acid-Containing Molecule

This protocol outlines the conjugation of the primary amine of this compound to a carboxylic acid using EDC/NHS chemistry to form a stable amide bond.

Materials:

  • Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule drug)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Dissolve this compound in the Conjugation Buffer.

  • Activate Carboxylic Acid:

    • Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the carboxylic acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution. A 10 to 20-fold molar excess of the linker over the target molecule may be necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 30 minutes.

  • Purification:

    • Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted linker and byproducts.

Quantitative Data for EDC/NHS Conjugation:

ParameterRecommended Conditions
Activation pH 4.7-6.0
Conjugation pH 7.2-8.0
Molar Ratios 1.5-5 molar excess of EDC/NHS over the carboxylic acid-containing molecule. 10-20 molar excess of the linker over the target molecule.
Reaction Time 2 hours at room temperature or overnight at 4°C
Temperature Room Temperature (20-25°C) or 4°C
Expected Yield 40-70% (highly dependent on the specific reactants)

Visualization of Workflow and Signaling Pathway

Bioconjugation Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation process using this compound, where the free amine is first conjugated, followed by Boc deprotection for a subsequent reaction.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A This compound C Conjugation Reaction (Amide Bond Formation) A->C B Molecule 1 (e.g., with NHS ester) B->C D Purification C->D E Boc-Protected Conjugate D->E F Boc Deprotection (TFA/DCM) E->F G Deprotected Conjugate F->G I Second Conjugation (EDC/NHS) G->I H Molecule 2 (e.g., with Carboxylic Acid) H->I J Final Purification I->J K Final Bioconjugate J->K

Bioconjugation workflow using this compound.
PROTAC-Mediated Protein Degradation Pathway

This compound is frequently used as a linker in the synthesis of PROTACs. The diagram below illustrates the catalytic cycle of a PROTAC, for example, one targeting the BRD4 protein for degradation via the ubiquitin-proteasome system.[1]

G cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (with PEG22 Linker) Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary binds BRD4 Target Protein (e.g., BRD4) BRD4->Ternary binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary binds PolyUb Poly-ubiquitination of BRD4 Ternary->PolyUb recruits E2, transfers Ub Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation BRD4 Degradation Proteasome->Degradation Degradation->PROTAC PROTAC is recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated degradation of a target protein.

Conclusion

This compound is a versatile and valuable tool in bioconjugation, enabling the controlled and sequential assembly of complex biomolecules. Its long, hydrophilic PEG spacer can improve the physicochemical properties of the final conjugate, while the Boc-protected amine allows for orthogonal reaction strategies. The protocols and data provided in this guide serve as a starting point for the successful application of this linker in the development of novel therapeutics and research tools. As with any bioconjugation reaction, optimization of the reaction conditions for each specific application is recommended to achieve the desired outcome.

References

Application Notes and Protocols for Boc-NH-PEG22-C2-NH2 in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][5] Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their hydrophilicity, flexibility, and biocompatibility.[3][4][5] These properties can enhance the drug-like characteristics of the often large and lipophilic PROTAC molecules.[5] Boc-NH-PEG22-C2-NH2 is a long-chain, flexible PEG linker that provides a significant span, which can be crucial for optimizing the geometry of the ternary complex for efficient protein degradation. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.

The PROTAC Signaling Pathway

Proteolysis Targeting Chimeras (PROTACs) leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity, orchestrated by the PROTAC's linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[3]

PROTAC_Pathway PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system.[6] A linker that is too short may lead to steric hindrance, while a linker that is too long can result in non-productive ternary complex formation.[6] The following tables summarize representative data on the effect of PEG linker length on the degradation of different target proteins.

PROTAC (Targeting BRD4)Linker CompositionDC50 (nM)Dmax (%)
PROTAC 1PEG25085
PROTAC 2PEG415>95
PROTAC 3PEG62590
PROTAC 4PEG86080
Representative data for JQ1-based PROTACs recruiting VHL E3 ligase.[2]
PROTAC (Targeting TBK1)Linker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A7No Degradation-
PROTAC B12<1000~50
PROTAC C21396
PROTAC D2929276
Data synthesized from literature describing PROTACs with varying linker lengths targeting TBK1.[7]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using the this compound linker.

Synthesis_Workflow cluster_step1 Step 1: Coupling to POI Ligand cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Coupling to E3 Ligase Ligand Linker This compound Coupling1 Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling1 POI_Ligand POI Ligand (-COOH) POI_Ligand->Coupling1 Intermediate Boc-NH-PEG22-Linker-POI Coupling1->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Intermediate2 NH2-PEG22-Linker-POI Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand (-COOH) E3_Ligand->Coupling2 Final_PROTAC E3-Linker-PEG22-Linker-POI (Final PROTAC) Coupling2->Final_PROTAC

PROTAC synthesis workflow.

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide (B1683931) analog)

  • Coupling reagents: HATU, HOBt, or EDC

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Purification supplies: HPLC system

Procedure:

  • Step 1: Coupling of this compound to POI Ligand a. Dissolve the POI ligand (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 5 minutes. c. Add this compound (1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. e. Upon completion, purify the product (Boc-NH-PEG22-C2-NH-CO-POI_Ligand) by preparative HPLC.

  • Step 2: Boc Deprotection a. Dissolve the purified product from Step 1 in a solution of 20% TFA in Dichloromethane (DCM). b. Stir the reaction at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to yield the deprotected intermediate (NH2-PEG22-C2-NH-CO-POI_Ligand).

  • Step 3: Coupling of Deprotected Intermediate to E3 Ligase Ligand a. Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 5 minutes. c. Add the deprotected intermediate from Step 2 (1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Target Protein Degradation Assay (Western Blot)

This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.[8] It allows for the quantification of degradation potency (DC50) and maximal degradation (Dmax).[8]

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized with this compound

  • Cell culture medium and supplements

  • PBS, RIPA buffer, protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, PVDF membrane

  • Primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a desired time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][9]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5][6] Incubate with the primary antibody against the target protein overnight at 4°C.[5] Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability / Cytotoxicity Assay

This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.[9]

Materials:

  • Cells of interest

  • PROTAC

  • 96-well plates (opaque-walled for luminescent assays)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well.[8]

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.[9]

  • Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).[8][9]

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Detection: Measure the signal (e.g., luminescence) using a plate reader.

  • Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.[9]

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP[9][10]

  • Purified target protein[9][10]

  • PROTAC

  • Ubiquitination buffer[10]

Procedure:

  • Reaction Setup: In a reaction tube, combine the E1, E2, E3, ubiquitin, ATP, and the purified target protein in the ubiquitination buffer.[9][10]

  • PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[9]

  • Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[9]

Protocol 5: Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.[9]

Materials:

  • Cells expressing the target protein

  • PROTAC

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase or the target protein

  • Protein A/G beads

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.[9]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase or the target protein, coupled to protein A/G beads, overnight at 4°C.[9]

  • Washing: Wash the beads several times to remove non-specific binding.[9]

  • Elution and Western Blotting: Elute the bound proteins and analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.[9]

Experimental Workflow for PROTAC Evaluation

The successful development of a PROTAC requires a systematic evaluation of its biological activity. The workflow begins with the synthesis of the PROTAC, followed by a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

Evaluation_Workflow Start PROTAC Synthesis (with this compound) Degradation_Assay Target Protein Degradation Assay (Western Blot) Start->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., Co-IP) Start->Ternary_Complex_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis End Optimized PROTAC Candidate Data_Analysis->End

A typical workflow for the evaluation of PROTACs.

This compound is a valuable tool for the synthesis of long-linker PROTACs in targeted protein degradation studies. Its extended PEG chain provides significant flexibility and reach, which can be advantageous for optimizing the formation of a productive ternary complex between the target protein and an E3 ligase. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize this linker in the design and evaluation of novel protein degraders. A systematic approach to synthesis and characterization, as outlined in the experimental workflow, is crucial for the successful development of potent and selective PROTACs.

References

Applications of Long-Chain PEG Linkers in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in modern drug discovery, offering a versatile platform to enhance the therapeutic properties of a wide range of modalities, from small molecules to large biologics. The inherent properties of PEG—hydrophilicity, biocompatibility, and non-immunogenicity—address many of the challenges faced in drug development, such as poor solubility, rapid clearance, and immunogenic responses.[1][2] This document provides detailed application notes and protocols for the use of long-chain PEG linkers in key areas of drug discovery: Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and Hydrogel-based drug delivery systems.

Enhancing Antibody-Drug Conjugates (ADCs) with Long-Chain PEG Linkers

Long-chain PEG linkers are increasingly incorporated into the design of ADCs to improve their therapeutic index. By connecting a potent cytotoxic payload to a monoclonal antibody, these linkers can significantly enhance the ADC's solubility, stability, and pharmacokinetic profile.[3] The hydrophilic nature of the PEG chain can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[1][4]

Quantitative Data Summary: Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that can be optimized to balance pharmacokinetic advantages with cytotoxic potency.[5]

Parameter No PEG Linker Short-Chain PEG (e.g., PEG4) Long-Chain PEG (e.g., PEG8-PEG24) Very Long-Chain PEG (e.g., 4-10 kDa) References
Half-life (in vivo) ShortModerately IncreasedSignificantly IncreasedSubstantially Increased (e.g., 2.5 to 11.2-fold increase)[5][6]
Clearance RapidSlowerSignificantly SlowerMarkedly Reduced[5]
In Vitro Cytotoxicity (IC50) Potent (e.g., ~5 ng/mL)Reduced Potency (e.g., ~22.5 ng/mL)Further Reduction in PotencySignificant Reduction in Potency (e.g., 4.5 to 22.5-fold increase in IC50)[6][7]
In Vivo Efficacy (Tumor Growth Inhibition) ModerateImprovedSignificantly ImprovedMaximized (dependent on balance with cytotoxicity)[6]
Solubility & Stability Low (with hydrophobic payloads)ImprovedSignificantly ImprovedHighly Soluble and Stable[4]
Experimental Protocol: Synthesis of an ADC with a Long-Chain PEG Linker

This protocol outlines the conjugation of a cytotoxic drug to an antibody via a heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS ester).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG-NHS ester linker

  • Cytotoxic drug with a free thiol group

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., glycine (B1666218) or lysine)

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Antibody Reduction (to generate free thiols):

    • Incubate the mAb with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours to reduce interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column equilibrated with PBS.

  • Drug-Linker Conjugation:

    • Dissolve the Maleimide-PEG-NHS ester linker in anhydrous DMSO to a final concentration of 10-20 mM.

    • Immediately add the linker solution to the reduced antibody solution at a 5-10 fold molar excess.

    • React for 1-2 hours at room temperature with gentle stirring.

  • Attachment of Cytotoxic Payload:

    • Dissolve the thiol-containing cytotoxic drug in anhydrous DMSO.

    • Add the drug solution to the antibody-linker conjugate at a 5-10 fold molar excess relative to the antibody.

    • Incubate for 4-16 hours at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted maleimide (B117702) groups by adding a quenching solution to a final concentration of 10 mM.

    • Purify the ADC using SEC to remove unconjugated drug, linker, and antibody fragments.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Evaluate the in vitro cytotoxicity of the ADC on a target cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC (e.g., Trastuzumab Emtansine)

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane T-DM1 Trastuzumab Emtansine (T-DM1) HER2 HER2 Receptor T-DM1->HER2 Binding PI3K PI3K T-DM1->PI3K Inhibition of Downstream Signaling Endosome Endosome HER2->Endosome Internalization HER2->PI3K Signaling Cascade Lysosome Lysosome Endosome->Lysosome Trafficking DM1 DM1 Lysosome->DM1 Degradation & Release Microtubules Microtubules DM1->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis Mitotic Arrest AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth

Caption: Mechanism of action of a HER2-targeted ADC like Trastuzumab Emtansine (T-DM1).

Engineering PROTACs with Long-Chain PEG Linkers for Targeted Protein Degradation

PROteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[8] Long-chain PEG linkers play a crucial role in PROTAC design by connecting a target protein-binding ligand to an E3 ligase-recruiting ligand. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation.[9]

Quantitative Data Summary: Impact of PEG Linker Length on PROTAC Performance

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax).[10]

Target Protein Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) References
TBK1 Alkyl/Ether< 12No degradation-[10][11]
Alkyl/Ether21396[10][11]
Alkyl/Ether2929276[10][11]
Estrogen Receptor α (ERα) PEG12~500~60[10]
PEG16~100>90[10]
BRD4 PEG2>1000<10[12]
PEG42.1>95[12]
PEG515.8>95[12]
Experimental Protocol: Synthesis of a PROTAC with a Long-Chain PEG Linker

This protocol describes a general method for synthesizing a PROTAC using amide coupling to connect a target protein ligand and an E3 ligase ligand via a long-chain PEG linker with terminal amine and carboxylic acid groups.

Materials:

  • Target protein ligand with a carboxylic acid group

  • E3 ligase ligand with a primary amine

  • Amine-PEG-carboxylic acid linker

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Synthesis of Ligand-Linker Intermediate:

    • Dissolve the target protein ligand (1 eq) and the amine-PEG-carboxylic acid linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the intermediate by reverse-phase HPLC.

  • Final PROTAC Synthesis:

    • Dissolve the purified ligand-linker intermediate (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Purify the final PROTAC by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization and In Vitro Degradation Assay:

    • Confirm the identity and purity of the PROTAC by HRMS and NMR.

    • To assess protein degradation, treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and perform Western blotting to determine the levels of the target protein.

    • Quantify the protein bands and calculate the DC50 and Dmax values.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI POI PROTAC PROTAC POI->PROTAC Binding Ternary_Complex POI-PROTAC-E3 E3_Ligase E3_Ligase E3_Ligase->PROTAC Binding Ternary_Complex->PROTAC Release & Recycling PolyUb_POI PolyUb_POI Ternary_Complex->PolyUb_POI Polyubiquitination E1 E1 E2 E2 E1->E2 Ubiquitin Activation & Transfer E2->Ternary_Complex Ubiquitin Transfer Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded_Peptides Proteasome->Degraded_Peptides Degradation Ub Ub Ub->E1

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Long-Chain PEG Linkers in Hydrogel Drug Delivery Systems

Long-chain PEG linkers are utilized as crosslinkers in the formation of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of holding large amounts of water. These PEG-based hydrogels are excellent candidates for controlled drug delivery due to their biocompatibility, tunable degradation rates, and ability to encapsulate a wide range of therapeutic agents.

Experimental Protocol: Preparation and Drug Loading of a PEG-Based Hydrogel

This protocol describes the formation of a PEG hydrogel via photopolymerization and a passive drug loading method.

Materials:

  • PEG-diacrylate (PEGDA) of a desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Drug to be encapsulated

  • PBS (pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Preparation of the Pre-polymer Solution:

    • Dissolve PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).

    • Add the photoinitiator to the PEGDA solution (e.g., 0.05-0.1% w/v) and dissolve completely by vortexing.

  • Drug Loading (Passive Loading):

    • Prepare a concentrated solution of the drug in a suitable solvent.

    • Immerse the pre-formed, crosslinked hydrogel in the drug solution.

    • Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 24-48 hours) at room temperature.

  • Hydrogel Formation (Photopolymerization):

    • Pipette the pre-polymer solution into a mold of the desired shape and size.

    • Expose the solution to UV light for a sufficient time to ensure complete crosslinking (e.g., 5-10 minutes).

    • The hydrogel will form as a solid, transparent matrix.

  • Characterization of Drug Loading and Release:

    • To determine drug loading, dissolve a known weight of the drug-loaded hydrogel in a suitable solvent and measure the drug concentration using UV-Vis spectroscopy or HPLC.

    • For drug release studies, place the drug-loaded hydrogel in a known volume of release buffer (e.g., PBS) at 37°C.

    • At predetermined time points, collect aliquots of the release buffer and measure the drug concentration.

    • Plot the cumulative drug release as a function of time.

Experimental Workflow: Hydrogel Drug Delivery System Development

Hydrogel_Workflow cluster_synthesis Hydrogel Synthesis & Drug Loading cluster_characterization Characterization cluster_evaluation In Vivo Evaluation Prepolymer Prepare Pre-polymer Solution (PEG-linker + Photoinitiator) Drug_Loading Drug Loading (Passive or Active) Prepolymer->Drug_Loading Crosslinking Crosslinking (e.g., Photopolymerization) Drug_Loading->Crosslinking Swelling Swelling Studies Crosslinking->Swelling Mechanical Mechanical Testing Crosslinking->Mechanical Morphology Morphology (SEM) Crosslinking->Morphology Drug_Release In Vitro Drug Release Crosslinking->Drug_Release Biocompatibility Biocompatibility Assay Drug_Release->Biocompatibility In_Vivo_Efficacy In Vivo Efficacy Studies Biocompatibility->In_Vivo_Efficacy

Caption: A typical experimental workflow for the development and evaluation of a PEG-hydrogel drug delivery system.

References

Application Notes and Protocols for Boc-NH-PEG22-C2-NH2 in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-NH-PEG22-C2-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in click chemistry reactions. The protocols detailed herein are designed for the bioconjugation of molecules, a critical process in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The inclusion of a 22-unit PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1]

Introduction to this compound and Click Chemistry

This compound is a versatile linker featuring a Boc-protected amine at one terminus and a free primary amine at the other, separated by a hydrophilic PEG chain. The Boc protecting group provides orthogonality, allowing for selective deprotection and subsequent functionalization. The terminal primary amine can be readily modified to introduce either an azide (B81097) or an alkyne group, rendering the linker ready for participation in click chemistry reactions.

Click chemistry, a term for reactions that are rapid, high-yielding, and produce minimal byproducts, is ideal for creating complex molecular architectures.[2] The two most prominent click reactions in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps involved in utilizing this compound for click chemistry. These values can serve as a starting point for reaction optimization.

Table 1: Boc Deprotection of this compound

ParameterConditionExpected Outcome
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Quantitative removal of the Boc group
Concentration 20-50% TFA (v/v)Complete deprotection
Temperature 0°C to Room TemperatureEfficient reaction
Reaction Time 30 minutes to 2 hoursComplete conversion to the amine
Purification Evaporation of solvent and TFATFA salt of the deprotected linker

Table 2: Functionalization of the Deprotected Amine Terminus

ReactionReagentsMolar Ratio (Linker:Reagent)SolventExpected Yield
Azide Installation Azido-acetic acid NHS ester1 : 1.2DMF or DMSO>90%
Alkyne Installation Pentynoic acid NHS ester1 : 1.2DMF or DMSO>90%

Table 3: Comparison of CuAAC and SPAAC for Bioconjugation

ParameterCuAACSPAAC
Catalyst Required Yes (e.g., CuSO₄, Sodium Ascorbate (B8700270), THPTA ligand)[3]No[3]
Reaction Speed Fast (minutes to a few hours)[3]Very fast (can be faster than CuAAC)[3]
Biocompatibility Limited by copper cytotoxicity[3]Excellent, suitable for live cells[3][4]
Alkyne Reagent Terminal Alkyne[3]Strained Cyclooctyne (e.g., DBCO, BCN)[3][5]
Typical Yield >90%[3]>90%[3]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).

  • Remove the DCM and TFA under reduced pressure to obtain the deprotected amine as a TFA salt. This can often be used directly in the next step.

G cluster_workflow Boc Deprotection Workflow Start Start Dissolve Dissolve this compound in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir for 1-2 hours at RT Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Evaporate solvent and TFA Monitor->Evaporate End Deprotected Linker (TFA Salt) Evaporate->End

Caption: Workflow for the deprotection of the Boc group from this compound.

Protocol 2: Functionalization of the Deprotected Linker for Click Chemistry

This protocol outlines the conversion of the newly exposed primary amine to either an azide or an alkyne.

A. Synthesis of Azido-PEG22-C2-NH2

Materials:

  • Deprotected H2N-PEG22-C2-NH2 (from Protocol 1)

  • Azido-acetic acid N-hydroxysuccinimide (NHS) ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the deprotected linker in anhydrous DMF or DMSO.

  • Add 2-3 equivalents of TEA or DIPEA to neutralize the TFA salt.

  • Add 1.2 equivalents of Azido-acetic acid NHS ester.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the product by preparative HPLC to obtain the azide-functionalized linker.

B. Synthesis of Alkyne-PEG22-C2-NH2

Materials:

  • Deprotected H2N-PEG22-C2-NH2 (from Protocol 1)

  • Pentynoic acid N-hydroxysuccinimide (NHS) ester

  • Anhydrous DMF or DMSO

  • TEA or DIPEA

Procedure:

  • Follow the same procedure as for the azide synthesis, substituting Pentynoic acid NHS ester for the azido-reagent.

G cluster_workflow Linker Functionalization Workflow Start Deprotected Linker Dissolve Dissolve in DMF/DMSO with base Start->Dissolve Add_Reagent Add Azide or Alkyne NHS Ester Dissolve->Add_Reagent React Stir for 2-4 hours at RT Add_Reagent->React Monitor Monitor by LC-MS React->Monitor Purify Purify by HPLC Monitor->Purify End Functionalized Linker Purify->End

Caption: General workflow for functionalizing the deprotected PEG linker.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule (e.g., a small molecule drug).

Materials:

  • Azido-PEG22-linker (from Protocol 2A)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed phosphate-buffered saline (PBS) or other suitable buffer

  • Degassed DMSO (if needed for solubility)

Procedure:

  • Prepare stock solutions:

    • Azido-PEG22-linker in degassed buffer.

    • Alkyne-containing molecule in degassed buffer or DMSO.

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA in water.

    • 100 mM Sodium ascorbate in water (prepare fresh).

  • In a reaction tube, combine the azide-linker with a 1.5 to 5-fold molar excess of the alkyne-molecule.

  • Prepare the catalyst premix: combine the CuSO₄ and THPTA stock solutions in a 1:2.5 molar ratio. Let it stand for a few minutes.

  • Add the catalyst premix to the azide/alkyne mixture. The final concentration of CuSO₄ should be between 50 and 250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purify the final conjugate using size-exclusion chromatography (SEC) to remove unreacted molecules and catalyst components.

G cluster_workflow CuAAC Reaction Workflow Start Prepare Reactants Mix_Reactants Combine Azide-Linker and Alkyne-Molecule Start->Mix_Reactants Prepare_Catalyst Premix CuSO4 and THPTA Start->Prepare_Catalyst Add_Catalyst Add Catalyst Premix Mix_Reactants->Add_Catalyst Prepare_Catalyst->Add_Catalyst Initiate Add Sodium Ascorbate Add_Catalyst->Initiate React Incubate for 30-60 min at RT (dark) Initiate->React Purify Purify by SEC React->Purify End Final Conjugate Purify->End

Caption: Workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of an azide-functionalized PEG linker to a molecule containing a strained alkyne (e.g., DBCO).

Materials:

  • Azido-PEG22-linker (from Protocol 2A)

  • DBCO-containing molecule

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the Azido-PEG22-linker and the DBCO-containing molecule in PBS.

  • Combine the azide-linker with a 1.5 to 3-fold molar excess of the DBCO-molecule.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).

  • Once the reaction is complete, purify the final conjugate using size-exclusion chromatography (SEC) to remove any unreacted payload.

G cluster_workflow SPAAC Reaction Workflow Start Prepare Reactants Mix_Reactants Combine Azide-Linker and DBCO-Molecule in PBS Start->Mix_Reactants React Incubate for 1-4 hours at RT Mix_Reactants->React Monitor Monitor by SDS-PAGE/HPLC React->Monitor Purify Purify by SEC Monitor->Purify End Final Conjugate Purify->End

Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-NH-PEG22-C2-NH2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG22-C2-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving reaction efficiency. Here you will find frequently asked questions (FAQs) and troubleshooting guides for the most common procedures involving this versatile heterobifunctional linker: amine coupling and Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

To ensure reagent stability, it should be stored at -20°C or lower in a desiccated environment.[1][2][3] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can compromise the reagent's reactivity.[1]

Q2: In which solvents is this compound soluble?

This PEG linker is generally soluble in water, aqueous buffers, and various organic solvents such as DMF, DMSO, and dichloromethane (B109758) (DCM).[4] It has lower solubility in alcohols and is typically insoluble in diethyl ether.[4]

Q3: What are the two primary types of reactions performed with this linker?

The two main reactions are:

  • Amine Coupling: Utilizing the free primary amine to react with electrophiles, most commonly activated carboxylic acids like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[5][]

  • Boc Deprotection: Removing the acid-labile tert-butyloxycarbonyl (Boc) protecting group to expose the second primary amine for subsequent conjugation steps.[7][8]

Q4: Which analytical techniques are best for monitoring reaction progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[5][9] For TLC, the product of a coupling reaction will typically have a higher Rf value than the starting amine, while a deprotected product will be more polar and have a lower Rf value.[10] Streaking on TLC plates is common for PEGylated compounds; adding 1-2% triethylamine (B128534) to the mobile phase can help mitigate this.[9] For more accurate and quantitative analysis, a reverse-phase C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is recommended for HPLC or LC-MS analysis.[9]

Troubleshooting Guide: Amide Coupling Reactions

This section addresses issues when coupling a molecule (e.g., an NHS ester or a carboxylic acid) to the free amine of this compound.

Q5: My coupling yield is low or there is no reaction. What are the common causes?

Several factors can lead to low coupling efficiency. Refer to the decision tree below and the detailed points.

References

Side reactions with Boc-NH-PEG22-C2-NH2 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG22-C2-NH2. It addresses common side reactions and offers strategies to avoid them, ensuring successful conjugation and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is a heterobifunctional linker with two key sites for reaction. The first is the free primary amine (-NH2) at the C2 end, which is nucleophilic and readily reacts with electrophiles like N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[][2] The second is the tert-butyloxycarbonyl (Boc) protected amine (-NHBoc), which is stable under many conditions but can be deprotected using strong acids like trifluoroacetic acid (TFA) to reveal a primary amine for subsequent reactions.[3][4]

Q2: What is the most common side reaction when conjugating a molecule to the primary amine (-NH2) end?

A2: When using activated esters like NHS esters to react with the primary amine, the most significant competing side reaction is the hydrolysis of the NHS ester.[5] The ester is susceptible to reaction with water, which converts it to an inactive carboxylic acid, thereby reducing the yield of the desired conjugate. The rate of hydrolysis increases significantly with rising pH.[6][7]

Q3: How can I minimize the hydrolysis of my NHS-ester activated molecule during conjugation?

A3: To maximize the efficiency of the aminolysis reaction over hydrolysis, several factors should be optimized. It is recommended to work at the lower end of the optimal pH range for amine coupling (pH 7.2-8.0).[][9] Additionally, using a higher concentration of the amine-PEG reagent and keeping reaction times as short as necessary can favor the desired conjugation.[] Reactions can also be performed at lower temperatures (e.g., 4°C) to slow the rate of hydrolysis, though this may require a longer overall reaction time.[9]

Q4: What side reactions can occur during the acidic deprotection of the Boc group?

A4: The primary side reaction during Boc deprotection with strong acids like TFA is the alkylation of sensitive or nucleophilic functional groups on the conjugated molecule by the released tert-butyl cation (t-Bu+).[10][11] This cation is a reactive intermediate that can modify electron-rich aromatic rings (e.g., in tryptophan), thiols (cysteine), and other nucleophiles.[10][11] Additionally, the tert-butyl cation can be deprotonated to form isobutylene (B52900) gas.[10][12]

Q5: How are side reactions from the tert-butyl cation prevented during Boc deprotection?

A5: The most effective strategy to prevent tert-butylation is to add "scavengers" to the deprotection reaction mixture.[10] Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted modifications.[10] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), thioanisole (B89551), and anisole.[10] The choice of scavenger depends on the specific sensitive residues present in your molecule.[10]

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product
Possible Cause Recommended Solution
Hydrolysis of Activated Ester (e.g., NHS ester) Optimize reaction pH to 7.2-8.0 to balance amine reactivity and ester stability.[6][9] Increase the molar ratio of the PEG-linker to the target molecule (a 10-20 fold molar excess of the NHS ester is often used).[13] Reduce reaction temperature to 4°C to slow hydrolysis, but potentially increase reaction time.[9]
Use of Incompatible Buffers Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the activated PEG.[9] Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.[9]
Incomplete Reaction Monitor the reaction over time (e.g., 2, 4, 8, and 24 hours) using an appropriate analytical method like LC-MS or HPLC to determine the optimal reaction duration.[9]
Product Loss During Work-up For water-soluble products, consider purification methods other than standard extraction, such as dialysis or size-exclusion chromatography (SEC), to minimize loss.[13]
Issue 2: Incomplete Boc Deprotection
Possible Cause Recommended Solution
Insufficient Acid Concentration or Equivalents Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM).[14][15]
Insufficient Reaction Time or Temperature Monitor the reaction progress closely with TLC or LC-MS.[16] If the substrate is stable, gently warming the reaction or extending the reaction time may be necessary.[14]
Precipitation of the Product If the product precipitates out of the reaction mixture as the TFA salt, ensure adequate stirring to maintain suspension and allow the reaction to proceed to completion.
Issue 3: Formation of Side Products During Boc Deprotection
Possible Cause Recommended Solution
Alkylation of Sensitive Residues by tert-butyl Cation Add scavengers to the TFA/DCM mixture to trap the tert-butyl cation.[10] The choice of scavenger depends on the molecule being deprotected. For example, use TIS for tryptophan-containing compounds and thioanisole for methionine-containing compounds.[10]
Degradation of Acid-Labile Substrate If the target molecule is sensitive to strong acid, consider using milder deprotection conditions or alternative acid-labile protecting groups in your synthesis strategy.[16]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to this compound
  • Preparation : Dissolve the NHS-ester activated molecule in an anhydrous organic solvent like DMSO or DMF. Dissolve the this compound in the chosen reaction buffer (e.g., PBS or HEPES, pH 7.2-8.0).[13]

  • Conjugation : Add the dissolved NHS-ester (typically a 10-20 fold molar excess) to the PEG solution.[13]

  • Reaction : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[13] Monitor the reaction progress by LC-MS or HPLC.

  • Quenching : Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS ester.[13]

  • Purification : Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted materials and byproducts.[13]

Protocol 2: General Procedure for Boc Deprotection using TFA
  • Preparation : Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) in a round-bottom flask.[15]

  • Deprotection : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive residues, add an appropriate scavenger (e.g., TIS, 2-5% v/v).[15]

  • Reaction : Stir the reaction mixture at room temperature for 30-120 minutes. The reaction should be performed in a well-ventilated fume hood as CO2 gas is evolved.[3][14] Monitor the reaction by LC-MS or TLC until the starting material is fully consumed.[15]

  • Work-up : Remove the DCM and excess TFA by rotary evaporation. To remove residual TFA, add toluene (B28343) and co-evaporate under reduced pressure. This step should be repeated 2-3 times.[15]

  • Isolation : The final product is typically obtained as a TFA salt, which can be used directly in subsequent steps or neutralized with a mild base.

Visualizations

Boc_Deprotection_Pathway cluster_main Main Deprotection Pathway cluster_side Side Reactions Boc_Protected_Amine R-NH-Boc Protonated_Boc Protonated Intermediate Boc_Protected_Amine->Protonated_Boc + TFA Carbamic_Acid R-NH-COOH (Unstable) Protonated_Boc->Carbamic_Acid tBu_Cation tert-butyl Cation Protonated_Boc->tBu_Cation Deprotected_Amine R-NH3+ (TFA Salt) Carbamic_Acid->Deprotected_Amine CO2 CO2 Gas Carbamic_Acid->CO2 Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product + Nucleophile on Substrate Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS) Amine_Coupling_Workflow cluster_reaction Amine Coupling Reaction cluster_process Experimental Workflow Start Boc-PEG-NH2 + Activated Molecule (e.g., NHS Ester) Reaction Conjugation Reaction (pH 7.2-8.0) Start->Reaction Desired_Product Desired Conjugate Reaction->Desired_Product Aminolysis Side_Product Hydrolyzed Ester (Inactive) Reaction->Side_Product Hydrolysis (Side Reaction) Step1 1. Dissolve Reactants Step2 2. Mix and React Step1->Step2 Step3 3. Quench Reaction Step2->Step3 Step4 4. Purify Conjugate Step3->Step4 End Isolated Product Step4->End

References

Technical Support Center: Purification of Boc-NH-PEG22-C2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Boc-NH-PEG22-C2-NH2 and its subsequent conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its conjugates?

A1: The most common and effective purification methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.[1] RP-HPLC is highly effective for purifying PEGylated compounds, offering good separation from non-PEGylated impurities and unreacted starting materials.[1] For less polar impurities, Flash Chromatography on silica (B1680970) gel can be employed, though it can be challenging due to the polarity of PEG compounds.[1]

Q2: What are the typical impurities I might encounter during the synthesis and purification of this compound conjugates?

A2: Common impurities include unreacted starting materials (e.g., the molecule you are conjugating to the PEG linker), di-PEGylated species (if your molecule has multiple amine groups), and byproducts from the Boc deprotection step (e.g., residual acid and scavengers).[2] Hydrolysis of activated esters (like NHS esters) used in the conjugation reaction can also lead to impurities.[1][3]

Q3: How can I monitor the progress of my conjugation and deprotection reactions?

A3: Reaction progress can be monitored using Thin-Layer Chromatography (TLC) for a quick qualitative assessment, and more accurately by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] For TLC, a common mobile phase is 5-10% methanol (B129727) in dichloromethane.[4] For HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a good starting point.[4][5]

Q4: My PEGylated compound streaks on the TLC plate. How can I fix this?

A4: Streaking of PEGylated compounds on silica gel TLC plates is a common issue due to their high polarity.[1][4][6] To mitigate this, you can try neutralizing the silica plate by adding a small amount of triethylamine (B128534) (1-2%) to your mobile phase or using a more polar solvent system, such as a gradient of methanol in dichloromethane.[1][4]

Q5: What is the purpose of using scavengers during Boc deprotection, and are they necessary?

A5: The Boc deprotection process generates a stable tert-butyl cation, which can potentially alkylate sensitive functional groups on your molecule.[2] Scavengers, such as triisopropylsilane (B1312306) (TIS) or thioanisole, are added to trap these carbocations and prevent unwanted side reactions.[2] Their use is highly recommended, especially if your conjugate contains sensitive residues like tryptophan or methionine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Conjugate - Incomplete reaction. - Hydrolysis of reactive groups (e.g., NHS ester). - Suboptimal pH for conjugation. - Product loss during purification.- Increase reaction time or temperature. - Ensure anhydrous reaction conditions.[1] - Maintain a pH of 7.2-8.5 for NHS ester reactions.[1] - Optimize purification protocol to minimize fraction collection losses.
Presence of Multiple Peaks in HPLC Chromatogram - Unreacted starting materials. - Formation of di- or multi-PEGylated species. - Isomers of the conjugate. - Impurities from the PEG linker.- Optimize the molar ratio of reactants to favor mono-conjugation. - Use a purification method with high resolving power, such as RP-HPLC with a shallow gradient. - Analyze fractions by mass spectrometry to identify the species in each peak.
Broad or Tailing Peaks in HPLC - High polarity of the PEGylated compound. - Secondary interactions with the stationary phase. - Inappropriate mobile phase.- Use an ion-pairing agent like 0.1% TFA in the mobile phase to improve peak shape.[4][5] - Consider a different stationary phase (e.g., C4 or C8 instead of C18). - Optimize the gradient and flow rate.
Incomplete Boc Deprotection - Insufficient acid concentration or reaction time. - Inactive deprotection reagent.- Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[2] - Extend the reaction time and monitor by LC-MS until the starting material is consumed.[2] - Use fresh deprotection reagents.
Difficulty Removing Residual TFA after Deprotection - TFA forms a salt with the deprotected amine.- Co-evaporate the residue with a non-polar solvent like toluene (B28343) multiple times.[2] - Neutralize the TFA salt by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup.[2]

Experimental Protocols

Protocol 1: General Procedure for RP-HPLC Purification of this compound Conjugates

This protocol provides a general starting point for the purification of PEGylated conjugates using a C18 column.

Materials:

  • Crude conjugate sample

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMSO) to a concentration of approximately 1-5 mg/mL.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to separate the components. A typical gradient could be:

    • 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm for amide bonds and 280 nm if your conjugate contains aromatic residues.[5]

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or LC-MS. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization, to obtain the purified product.

Protocol 2: Standard Boc Deprotection of a PEG Conjugate

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Nitrogen or argon source

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If using a scavenger, add TIS (2.5-5% v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the complete consumption of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[2]

  • TFA Removal: To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two to three times.[2]

  • Product Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, to obtain the free amine, the product can be precipitated by adding cold diethyl ether and collected by centrifugation or filtration.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification & Analysis start This compound + Conjugation Partner conjugation Conjugation Reaction start->conjugation crude_boc Crude Boc-Protected Conjugate conjugation->crude_boc deprotection Boc Deprotection (TFA/DCM) crude_boc->deprotection crude_deprotected Crude Deprotected Conjugate deprotection->crude_deprotected purification RP-HPLC Purification crude_deprotected->purification Inject Crude Mixture analysis Purity Analysis (LC-MS) purification->analysis Collect Fractions pooling Fraction Pooling analysis->pooling Pool Pure Fractions lyophilization Lyophilization pooling->lyophilization final_product Purified Conjugate lyophilization->final_product

Caption: Experimental workflow for the synthesis, deprotection, and purification of a PEG22 conjugate.

troubleshooting_logic start Impure Product after Purification check_starting_material Unreacted Starting Material Present? start->check_starting_material check_dipeg Multiple PEGylated Species? check_starting_material->check_dipeg No optimize_ratio Optimize Reactant Molar Ratio check_starting_material->optimize_ratio Yes check_deprotection Incomplete Boc Deprotection? check_dipeg->check_deprotection No optimize_gradient Optimize HPLC Gradient for Better Separation check_dipeg->optimize_gradient Yes increase_tfa Increase TFA Concentration or Reaction Time check_deprotection->increase_tfa Yes pure_product Pure Product check_deprotection->pure_product No optimize_ratio->start Re-run Reaction & Purify optimize_gradient->start Re-purify increase_tfa->start Re-run Deprotection & Purify

Caption: Troubleshooting logic for identifying and resolving common purification issues.

References

Optimizing Boc deprotection conditions to prevent side products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The main cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[1] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[3][4]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[3][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[3][4]

Q3: How can I prevent the formation of these tert-butylation byproducts?

A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[4][5] They effectively "trap" the carbocation before it can react with your molecule of interest.[3][4]

Q4: What are some common scavengers and in what amounts should they be used?

A4: The choice of scavenger depends on the specific nucleophiles present in your substrate. Common scavengers and their typical concentrations are summarized in the table below.[4][5]

Q5: Are there milder alternatives to TFA for Boc deprotection?

A5: Yes, several milder acidic conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups.[6] These include:

  • 4M HCl in 1,4-dioxane[6][7]

  • 1M HCl in ethyl acetate[6]

  • Aqueous phosphoric acid[6]

  • Lewis acids such as ZnBr₂[6][8]

Q6: Is it possible to remove the Boc group without using acid?

A6: Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[6][9] However, this method often requires high temperatures, which may not be suitable for all substrates.[6]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

  • Symptoms: Presence of starting material in the crude product after the reaction is complete (detected by TLC, LC-MS, or NMR), and a low yield of the desired amine.[6]

  • Possible Causes & Solutions:

    • Insufficient Acid: Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[1][10]

    • Short Reaction Time: Extend the reaction time and monitor the progress.[1][10]

    • Low Temperature: Consider gentle warming, but be aware of the potential for increased side reactions.[1][10]

    • Steric Hindrance: For sterically hindered amines, stronger acidic conditions or longer reaction times may be necessary.[3]

Issue 2: Observation of Unexpected Side Products (Mass Increase of +56 Da)

  • Symptoms: Appearance of unexpected peaks in HPLC or LC-MS analysis, corresponding to the mass of the desired product plus 56 Da.[5]

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[1][5] The choice of scavenger depends on the sensitive residues present.[3] For instance, use triisopropylsilane (B1312306) (TIS) for tryptophan, thioanisole (B89551) for methionine, and 1,2-ethanedithiol (B43112) (EDT) for cysteine.[1][5]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)A highly effective carbocation scavenger.[5]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[5]
ThioanisoleMet, Trp5% (v/v)Effective in preventing S-alkylation of methionine.[4][5]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.[5][11]
WaterGeneral carbocations2.5-5% (v/v)Can act as a scavenger and is often used in scavenger cocktails.[4][5]

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution using TFA

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath to control the reaction rate.[2][10]

  • Scavenger Addition (if necessary): Add the appropriate scavenger (e.g., TIS to a final concentration of 2.5-5% v/v).[5]

  • TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA).[5]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[1][5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[6][10] The resulting amine TFA salt can often be used directly or neutralized.[1][10]

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[2][7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[2][5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.[2][5]

  • Peptide Isolation: Filter the resin and collect the filtrate.[2]

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[2][5]

  • Collection and Washing: Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether to remove scavengers and residual TFA.[2]

  • Drying: Dry the purified peptide under vacuum.[2][7]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Boc-Protected Substrate dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_scavenger Add Scavenger(s) cool->add_scavenger add_tfa Add TFA add_scavenger->add_tfa stir Stir at RT (1-2h) add_tfa->stir monitor Monitor (TLC/LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate end Deprotected Amine (TFA Salt) coevaporate->end

Caption: A typical experimental workflow for TFA-mediated Boc removal.

Boc_Deprotection_Mechanism cluster_mechanism Mechanism of Side Product Formation and Prevention Boc_Amine Boc-Protected Amine tert_butyl_cation tert-Butyl Cation (+C(CH3)3) Boc_Amine->tert_butyl_cation Acid Cleavage TFA TFA (H+) TFA->Boc_Amine Deprotected_Amine Deprotected Amine Side_Product Alkylated Side Product tert_butyl_cation->Side_Product Alkylation Trapped_Cation Trapped Cation tert_butyl_cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Side_Product

References

Technical Support Center: PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using PEG linkers in PROTAC design?

A1: PEG linkers are frequently incorporated into PROTAC design due to several beneficial properties. Their hydrophilic nature can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[1][2][3][4][5][6] This enhancement in solubility can also positively impact cell permeability and oral absorption.[1][4] Furthermore, the flexibility of PEG chains allows for the fine-tuning of the distance between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1] Bifunctional PEG linkers also facilitate a modular and efficient assembly of PROTACs.[1][4]

Q2: How does the length of a PEG linker influence PROTAC activity?

A2: The length of the linker is a critical parameter in PROTAC design.[1][7] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[1][7][8] Conversely, an excessively long linker might lead to an unstable or unproductive ternary complex, failing to bring the two proteins into the correct proximity for ubiquitination.[1][7][8] The optimal PEG linker length is target-dependent and often requires empirical determination; however, linkers with 2 to 6 PEG units are a common starting point for optimization.[1]

Q3: What are the most common challenges encountered during the synthesis and purification of PROTACs with PEG linkers?

A3: A common challenge is achieving high yields, which can be affected by the efficiency of coupling reactions and the stability of intermediates.[1] Purification of the final PROTAC can also be complex due to the flexible and sometimes aggregating nature of PEGylated compounds.[1] Low solubility of either the initial ligands or the final PROTAC, despite the presence of a PEG linker, can complicate reaction conditions and purification.[1][9] Additionally, the flexibility of PEG linkers can sometimes lead to challenges in characterization, such as broadened peaks in NMR spectra.[1]

Q4: My PROTAC with a PEG linker shows poor degradation of the target protein. What are the potential reasons?

A4: Poor degradation can stem from several factors. Despite the benefits of PEG linkers, the overall properties of the PROTAC may still limit its ability to cross the cell membrane.[8] The specific combination of ligands and linker length may not be optimal for forming a stable ternary complex in a cellular context.[8] High concentrations of PROTACs can also lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to a decrease in efficacy.[8] It is also crucial to ensure that the chosen E3 ligase (e.g., VHL, CRBN) is expressed in the cell line being used.[8]

Troubleshooting Guides

Problem 1: Low Synthetic Yield

Low yields during PROTAC synthesis can be attributed to several factors, from starting material quality to reaction conditions and purification methods.[1]

Potential Cause Recommended Solution Expected Outcome
Poor Quality of Starting Materials Verify the purity and identity of ligands and the PEG linker via NMR and LC-MS.[8]Ensured integrity of starting materials, leading to cleaner reactions.
Inefficient Coupling Reactions Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA). Optimize reaction temperature and time.[1]Increased conversion to the desired product, as monitored by LC-MS.[1]
Poor Solubility of Reactants Use a co-solvent system (e.g., DMF/DCM, DMSO) to improve the solubility of reactants.[1]A homogenous reaction mixture, leading to improved reaction kinetics and yield.[1]
Degradation of Materials Ensure anhydrous reaction conditions and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1]Minimized side-product formation and increased purity of the crude product.[1]
Problem 2: Purification Challenges

The purification of PEGylated PROTACs can be challenging due to their physical properties.

Potential Cause Recommended Solution Expected Outcome
Co-elution with Impurities in RP-HPLC Optimize the HPLC gradient (e.g., a shallower gradient). Try a different stationary phase (e.g., C8 instead of C18).[8]Improved separation of the final PROTAC from unreacted starting materials and byproducts.
Product Aggregation Prepare stock solutions in organic solvents like DMSO and perform serial dilutions in aqueous buffers for biological assays.[1]Minimized aggregation, leading to more accurate biological data.
Broad Peaks in Chromatography This can be inherent to the flexible nature of the PEG linker. Ensure the product is pure by other analytical methods like LC-MS and NMR.Confirmation of product purity despite non-ideal chromatographic behavior.
Problem 3: Poor Aqueous Solubility

Even with a PEG linker, the final PROTAC can exhibit poor aqueous solubility, impacting its biological evaluation.[1]

Potential Cause Recommended Solution Expected Outcome
High Lipophilicity of Ligands Increase the number of PEG units in the linker to enhance overall hydrophilicity.[1][9]Improved aqueous solubility of the final PROTAC, facilitating in vitro assays.[1]
Precipitation from DMSO Stock in Aqueous Buffer Prepare a high-concentration stock solution in DMSO and add it slowly to the aqueous buffer while vortexing.[9]Prevention of precipitation and formation of a homogenous solution for assays.
Suboptimal Linker Attachment Points If synthetically feasible, design and synthesize PROTACs with alternative linker attachment points to assess the impact on solubility.[10]Identification of a PROTAC analog with improved physicochemical properties.

Experimental Protocols

General Protocol for PROTAC Synthesis (Two-Step Coupling)

This protocol describes a general two-step synthesis of a PROTAC using amide bond formation.

Step 1: Coupling of PEG Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 eq) and a bifunctional PEG linker with a carboxylic acid and a protected amine (1.1 eq) in a suitable solvent (e.g., DMF).

  • Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the intermediate by flash chromatography.

  • Deprotect the amine on the PEG linker according to the protecting group used (e.g., TFA for Boc group).

Step 2: Coupling of the Intermediate to the Target Protein Ligand

  • Dissolve the purified intermediate from Step 1 (1.0 eq) and the target protein ligand containing a carboxylic acid (1.2 eq) in a suitable solvent (e.g., DMF).

  • Add a coupling reagent (e.g., HATU, 1.3 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Upon completion, purify the crude product directly by preparative RP-HPLC.

  • Characterize the final PROTAC by NMR and high-resolution mass spectrometry.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the quantification of target protein levels in cells following PROTAC treatment.[11]

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization BindingAssay Binding Assays Characterization->BindingAssay DegradationAssay Western Blot (Degradation) Characterization->DegradationAssay CellViability Cell Viability Assays DegradationAssay->CellViability PK_PD Pharmacokinetics & Pharmacodynamics CellViability->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy Troubleshooting_Yield Start Low PROTAC Yield CheckMaterials 1. Verify Starting Material Quality (Ligands, Linker) Start->CheckMaterials QualityPoor Quality Poor? CheckMaterials->QualityPoor SourceNew Source New Materials/ Re-purify QualityPoor->SourceNew Yes AnalyzeFirstCoupling 2. Analyze First Coupling Reaction QualityPoor->AnalyzeFirstCoupling No SourceNew->CheckMaterials Conversion1 Conversion <80%? AnalyzeFirstCoupling->Conversion1 OptimizeCoupling1 Optimize Coupling (Reagents, Base, Solvent) Conversion1->OptimizeCoupling1 Yes AnalyzeSecondCoupling 3. Analyze Second Coupling Reaction Conversion1->AnalyzeSecondCoupling No OptimizeCoupling1->AnalyzeFirstCoupling Conversion2 Conversion <80%? AnalyzeSecondCoupling->Conversion2 OptimizeCoupling2 Protect Reactive Groups/ Use Inert Atmosphere Conversion2->OptimizeCoupling2 Yes ReviewPurification 4. Review Purification Strategy Conversion2->ReviewPurification No OptimizeCoupling2->AnalyzeSecondCoupling YieldLow Isolated Yield <50%? ReviewPurification->YieldLow OptimizeHPLC Switch to/Optimize Reverse-Phase HPLC YieldLow->OptimizeHPLC Yes End Yield Optimized YieldLow->End No OptimizeHPLC->ReviewPurification

References

Technical Support Center: Monitoring Boc-NH-PEG22-C2-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice for monitoring the progress of Boc-NH-PEG22-C2-NH2 conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugation reaction and why is monitoring crucial?

A this compound is a PEG-based PROTAC linker used to connect two different molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1] The reaction involves forming a stable amide bond between the primary amine (-NH2) of the PEG linker and a carboxylic acid group on a target molecule. This is usually facilitated by activating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3]

Monitoring the reaction is critical for:

  • Optimizing Reaction Conditions: Determining the ideal molar ratios of reactants, temperature, and incubation time.[4]

  • Assessing Reaction Completion: Confirming the consumption of the limiting starting material.[5]

  • Identifying Side Products: Detecting the formation of undesired byproducts or impurities.

  • Ensuring Product Quality: Verifying the successful formation of the desired conjugate for downstream applications and purification.[6]

Q2: What are the most effective analytical techniques for monitoring my reaction?

Several analytical techniques can effectively monitor the reaction's progress by separating and identifying the reactants and the final product. The most common and robust methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC).[2] For detailed structural confirmation of the final purified product, Nuclear Magnetic Resonance (NMR) spectroscopy is also used.[2][6]

Technique Principle Application in Monitoring Key Advantage
HPLC Separation based on polarity (RP-HPLC) or size (SEC-HPLC).Quantitatively tracks the disappearance of reactants and the appearance of the product peak.[2]High resolution and quantification capabilities.[]
LC-MS Separation by HPLC followed by mass detection.Confirms the identity of the product peak by verifying its molecular weight.[2][8]Provides definitive mass evidence of successful conjugation.[6][9]
TLC Separation based on polarity on a solid plate.Quick, qualitative check of the consumption of starting materials and formation of a new product spot.[2][5]Rapid, simple, and cost-effective for real-time checks.[5]
¹H NMR Measures the magnetic properties of atomic nuclei.Confirms structure by observing the disappearance of the Boc group's proton signal (~1.4 ppm) after deprotection.[10] Can also monitor reaction conversion.[2][11]Provides detailed structural information.[6]

Q3: How do I use HPLC to monitor the reaction and what should I look for?

Reversed-Phase HPLC (RP-HPLC) is a powerful method for monitoring these reactions. As the conjugation proceeds, you will observe changes in the chromatogram.

Typical Observation:

  • Time = 0: You will see peaks corresponding to your starting materials (e.g., your carboxylated molecule and this compound).

  • During Reaction: The intensity of the starting material peaks will decrease, and a new peak corresponding to the more hydrophobic, larger conjugate will appear, typically with a longer retention time.

  • Reaction Complete: The peak for the limiting reactant should be significantly diminished or absent, while the product peak is maximized.

cluster_0 Reaction Monitoring Workflow Start Start Conjugation Reaction Aliquot Withdraw Aliquot at Time (t) Start->Aliquot t = 0, 1h, 2h... Analyze Analyze via RP-HPLC Aliquot->Analyze Interpret Interpret Chromatogram: - Decrease in Reactants? - Increase in Product? Analyze->Interpret Decision Is Limiting Reactant Consumed? Interpret->Decision Complete Reaction Complete (Proceed to Workup) Decision->Complete Yes Continue Continue Reaction (Take next aliquot at t+Δt) Decision->Continue No Continue->Aliquot

Caption: General workflow for monitoring a conjugation reaction using HPLC.

Troubleshooting Guide

Q4: My HPLC peaks for the PEGylated conjugate are broad. What's causing this and how can I fix it?

Peak broadening in RP-HPLC for PEGylated compounds is a common issue.[12] Several factors can contribute:

  • PEG Polydispersity: Although this compound is a discrete PEG linker, heterogeneity in other starting materials can cause broadening.

  • Secondary Interactions: The PEG chain can have secondary interactions with the silica (B1680970) backbone of the column.

  • Slow Kinetics: Slow on-off rates on the stationary phase can lead to broader peaks.

Troubleshooting Steps:

Potential Cause Solution
Secondary Interactions Add an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This can sharpen peaks by suppressing silanol (B1196071) interactions.[12]
Poor Resolution Optimize the gradient. A shallower, longer gradient can improve the separation between the product and starting materials.[12]
High Column Temperature Increase the column temperature (e.g., to 40-60 °C). This can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.
Sample Overload Reduce the amount of sample injected onto the column.[12]

Q5: How can I use LC-MS to confirm my product's identity?

LC-MS is the most definitive method for confirming conjugation.[6] It provides the molecular weight of the species eluting from the HPLC.

Procedure:

  • Run the reaction mixture on the LC-MS system.

  • Identify the peak in the chromatogram that corresponds to your product.

  • Analyze the mass spectrum associated with that peak. You should find an ion (or a series of multiply-charged ions) whose mass corresponds to the expected molecular weight of the final conjugate.

Calculating Expected Mass:

  • Mass(Product) = Mass(this compound) + Mass(Your Molecule) - Mass(H₂O)

  • The mass of water (18.02 Da) is subtracted because a molecule of water is lost during amide bond formation.[2]

Compound Formula Molecular Weight (Da)
This compoundC₅₁H₁₀₁N₃O₂₄1144.36
Water (H₂O)H₂O18.02
Your Molecule User DefinedUser Defined
Expected Conjugate Calculated1126.34 + MW(Your Molecule)

Q6: The reaction appears stalled or incomplete. What are the common causes?

If monitoring shows little to no product formation or the reaction stops prematurely, consider these common issues:

  • Inactive Coupling Reagents (EDC/NHS): EDC and NHS are moisture-sensitive. Hydrolysis renders them inactive.[3]

  • Suboptimal pH: EDC/NHS chemistry has specific pH requirements. Activation of the carboxylic acid is most efficient at pH 4.7-6.0, while the coupling to the amine is best at pH 7.2-7.5.[13]

  • Hydrolysis of NHS Ester: The activated NHS-ester intermediate is susceptible to hydrolysis in aqueous buffers, which competes with the desired conjugation reaction.[3]

  • Incompatible Buffers: Buffers containing primary amines (like Tris) or carboxylates (like acetate) can compete in the reaction. Use non-nucleophilic buffers like MES for activation and PBS for conjugation.[13]

Problem Problem: Incomplete Conjugation CheckReagents Are EDC/NHS fresh and stored properly? Problem->CheckReagents CheckpH Is the reaction pH optimized? CheckReagents->CheckpH Yes Sol_Reagents Solution: Use fresh, anhydrous EDC and NHS. CheckReagents->Sol_Reagents No CheckBuffer Is the buffer non-nucleophilic? CheckpH->CheckBuffer Yes Sol_pH Solution: Use a two-step pH strategy (pH 5-6 for activation, pH 7.2-7.5 for coupling). CheckpH->Sol_pH No CheckTime Is reaction time sufficient? CheckBuffer->CheckTime Yes Sol_Buffer Solution: Use MES or HEPES buffer instead of Tris or Acetate. CheckBuffer->Sol_Buffer No Sol_Time Solution: Increase reaction time and continue monitoring. CheckTime->Sol_Time No

Caption: Troubleshooting flowchart for incomplete conjugation reactions.

Experimental Protocols

Protocol 1: General Method for Monitoring by RP-HPLC

This protocol provides a starting point for developing an analytical HPLC method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for your molecule (e.g., 220 nm for amide bonds or 280 nm if aromatic residues are present).

  • Gradient:

    • Start with a linear gradient of 5-95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes before the next injection.

  • Sample Preparation: At each time point (e.g., t=0, 1h, 2h, 4h, overnight), withdraw a small aliquot (5-10 µL) of the reaction mixture. Quench the reaction immediately by diluting it 10-100 fold in Mobile Phase A. If necessary, centrifuge to remove any precipitate before injection.

  • Analysis: Inject 10-20 µL of the diluted sample. Compare the chromatograms over time to track the decrease in starting materials and the increase of the product peak.

Protocol 2: Rapid Reaction Check by Thin-Layer Chromatography (TLC)

TLC offers a fast, qualitative assessment of the reaction.[5][14]

  • TLC Plate: Silica gel 60 F254 plate.

  • Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point is Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 ratio. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting: On a single TLC plate, spot three lanes:

    • Lane 1: Your starting carboxylic acid molecule.

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: The reaction mixture aliquot.

  • Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • UV Light: If your compounds are UV-active, visualize the spots under a UV lamp (254 nm).

    • Staining: If compounds are not UV-active, use a stain. A potassium permanganate (B83412) (KMnO₄) stain or iodine chamber works well for general organic molecules.

  • Interpretation: As the reaction proceeds, the spot corresponding to the starting material in lane 3 will fade, and a new spot (the conjugate) will appear. The product is typically more polar than the least polar starting material and will have a different Rf value. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.[5]

References

Validation & Comparative

A Comparative Guide to the Characterization of Boc-NH-PEG22-C2-NH2 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the precise characterization of linker molecules is paramount for the successful synthesis of complex constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of the analytical data for Boc-NH-PEG22-C2-NH2, a commonly used bifunctional linker, and its close analogues and alternatives. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers a baseline for quality control and structural verification.

Executive Summary

This guide presents a detailed comparison of this compound with a longer-chain analogue, t-Boc-N-amido-PEG23-amine, and an alternative linker, Fmoc-NH-PEG24-C2-NH2, which utilizes a different protecting group strategy. The choice of linker can significantly impact the solubility, stability, and biological activity of the final conjugate. While this compound is a widely used reagent, this guide utilizes readily available experimental data from its near-equivalent, t-Boc-N-amido-PEG23-amine, to provide a practical reference for researchers.

Product Comparison: Spectroscopic and Physical Data

The following tables summarize the key analytical and physical data for t-Boc-N-amido-PEG23-amine and a representative alternative, Fmoc-NH-PEG24-C2-NH2. This data is essential for verifying the identity and purity of these critical reagents.

Table 1: Comparison of Physical and Mass Spectrometry Data

Propertyt-Boc-N-amido-PEG23-amineFmoc-NH-PEG24-C2-NH2 (Alternative)
Molecular Formula C₅₃H₁₀₈N₂O₂₅C₆₇H₁₀₈N₂O₂₇
Molecular Weight 1173.44 g/mol 1381.59 g/mol
Theoretical Exact Mass 1172.7241 g/mol [1]Not specified
Purity (Typical) >95%[2]>95%
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSO, DMF

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignmentt-Boc-N-amido-PEG23-amine (Experimental)Fmoc-NH-PEG24-C2-NH2 (Expected)
-C(CH₃)₃ (Boc) ~1.44 ppm (s, 9H)-
Fmoc Group -~7.2-7.8 ppm (m, 8H), ~4.2-4.4 ppm (m, 3H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 ppm (s, ~92H)~3.64 ppm (s, ~96H)
-CH₂-NH- (Amide/Carbamate) ~3.3-3.5 ppm (m, 4H)~3.3-3.5 ppm (m, 4H)
-CH₂-NH₂ (Free Amine) ~2.8-2.9 ppm (t, 2H)~2.8-2.9 ppm (t, 2H)

Note: The experimental data for t-Boc-N-amido-PEG23-amine is based on the spectrum provided by BroadPharm. The expected data for Fmoc-NH-PEG24-C2-NH2 is based on typical values for similar compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical data. Below are representative protocols for NMR and mass spectrometry analysis of PEGylated compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H NMR spectra for the structural confirmation and purity assessment of PEG linkers.

Materials:

  • PEG linker sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the PEG linker and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Insert the tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative proton ratios.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the PEG linker and confirm its identity.

Materials:

  • PEG linker sample

  • Solvent for sample preparation (e.g., acetonitrile, methanol, water) with 0.1% formic acid

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the PEG linker (typically 1-10 µM) in the chosen solvent.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range. The polydisperse nature of PEG may result in a distribution of peaks.

  • Data Analysis:

    • Identify the charge state distribution of the molecular ions.

    • Deconvolute the spectrum to determine the molecular weight of the compound. For monodisperse PEGs, a single major peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) should be observed.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and characterization of bifunctional PEG linkers.

Analytical Workflow for Bifunctional PEG Linkers cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Quality Control synthesis Synthesis of Boc-NH-PEG-NH2 purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (Structure & Purity) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms hplc HPLC (Purity) purification->hplc pass Pass nmr->pass Correct Structure & High Purity fail Fail nmr->fail Incorrect Structure or Impurities ms->pass Correct MW ms->fail Incorrect MW hplc->pass High Purity hplc->fail Low Purity

Caption: A typical workflow for the synthesis, purification, and analytical characterization of bifunctional PEG linkers.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Boc-NH-PEG-NH2 linkers are integral components in the synthesis of PROTACs. The diagram below illustrates the mechanism of action of a PROTAC, highlighting the crucial role of the linker in bringing together the target protein and an E3 ubiquitin ligase to trigger protein degradation.

PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: The role of a PROTAC in inducing the degradation of a target protein via the ubiquitin-proteasome system.

References

A Comparative Analysis of Boc-NH-PEG22-C2-NH2 and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugation, offering a means to enhance solubility, stability, and pharmacokinetic profiles of complex biomolecules.[][] This guide provides an objective comparison of Boc-NH-PEG22-C2-NH2, a long-chain PEG linker, with other PEG linkers of varying lengths, supported by experimental data and detailed methodologies.

The Role and Properties of PEG Linkers

PEG linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) glycol units.[3] Their primary functions in bioconjugation include:

  • Improved Hydrophilicity and Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and proteins, mitigating aggregation.[][4]

  • Enhanced Stability: PEG chains can shield conjugated molecules from enzymatic degradation, improving their stability in biological environments.[4]

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the conjugate, PEGylation slows its renal clearance, leading to a longer circulation time.[5]

  • Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[4]

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune these properties. This guide will focus on comparing a long-chain PEG linker, this compound, with its shorter and longer counterparts.

Quantitative Comparison of PEG Linker Performance

The selection of an optimal PEG linker length involves a trade-off between enhancing stability and pharmacokinetic properties while maintaining potent biological activity. The following tables summarize representative quantitative data from various studies to illustrate these trends.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy

PEG Linker LengthPlasma ClearanceTumor ExposureTumor Weight Reduction (%)Reference
Non-PEGylated--11[6]
2 PEG units-Similar to 4 PEG units35-45[6]
4 PEG units-Similar to 2 PEG units35-45[6]
8 PEG unitsLower than 2 & 4 PEG unitsSignificantly higher than 2 & 4 PEG units75-85[6]
12 PEG unitsLower than 2 & 4 PEG unitsSimilar to 8 & 24 PEG units75-85[6]
24 PEG unitsLower than 2 & 4 PEG unitsSimilar to 8 & 12 PEG units75-85[6]

Note: This data is compiled from a comparative study and illustrates a general trend. Actual results may vary depending on the specific antibody, payload, and tumor model.

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinLinker Length (Number of PEG units)DC50 (nM)Dmax (%)Reference
BRD40PotentHigh[7]
BRD41-2Reduced ActivityLower[7]
BRD44-5PotentHigh[7]
Estrogen Receptor α (ERα)ShortLess EffectiveLower[7]
Estrogen Receptor α (ERα)16-atom linker (optimal)OptimalHighest[7]
Estrogen Receptor α (ERα)LongLess EffectiveLower[7]

Note: DC50 represents the half-maximal degradation concentration, and Dmax is the maximum degradation level. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different linker technologies.

Protocol 1: Comparative Analysis of ADC Stability with Different PEG Linkers

Objective: To assess the in vitro plasma stability of ADCs constructed with PEG linkers of varying lengths (e.g., PEG4, PEG8, PEG12, PEG22).

Materials:

  • Monoclonal antibody (mAb)

  • Thiol-reactive drug-linker constructs with varying PEG lengths

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC-HPLC) system

  • ELISA plates and reagents

Procedure:

  • ADC Preparation:

    • Reduce the mAb with a controlled molar excess of TCEP to generate free thiol groups.

    • Conjugate the reduced mAb with a molar excess of each of the different drug-linker-PEG constructs.

    • Quench the reaction with N-acetylcysteine.

    • Purify the ADCs using SEC to remove unconjugated drug-linker.

    • Characterize the drug-to-antibody ratio (DAR) for each ADC construct.

  • Plasma Incubation:

    • Incubate each ADC construct in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Quantification of Intact ADC (ELISA-based):

    • Coat ELISA plates with an antigen specific to the mAb.

    • Add the plasma samples containing the ADCs.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Measure the signal, which is proportional to the concentration of intact ADC.[8]

  • Analysis of Aggregation (SEC-HPLC):

    • Inject the plasma samples onto an SEC-HPLC column.

    • Monitor the elution profile to quantify the percentage of monomeric ADC versus high molecular weight aggregates.[8]

Protocol 2: Boc Deprotection of a PEG Linker for Sequential Conjugation

Objective: To remove the Boc protecting group from a Boc-NH-PEG-C2-NH2 linker to enable subsequent conjugation.

Materials:

  • Boc-NH-PEG-C2-NH2 linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in DCM.

  • Deprotection: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the DCM and excess TFA under a stream of nitrogen/argon or using a rotary evaporator.

  • Final Product: The resulting deprotected PEG linker with a free amine can be used for the next conjugation step.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for illustrating experimental workflows and the logical relationships in bioconjugation.

ADC_Comparative_Stability_Workflow cluster_preparation ADC Preparation cluster_analysis Stability Analysis mAb Monoclonal Antibody Conjugation Reduction & Conjugation mAb->Conjugation PEG_Linkers Drug-Linker Constructs (PEG4, PEG8, PEG12, PEG22) PEG_Linkers->Conjugation Purification Purification (SEC) Conjugation->Purification Plasma_Incubation Incubation in Human Plasma (37°C) Purification->Plasma_Incubation Purified ADCs ELISA Quantification of Intact ADC (ELISA) Plasma_Incubation->ELISA SEC_HPLC Analysis of Aggregation (SEC-HPLC) Plasma_Incubation->SEC_HPLC

Workflow for Comparative Stability Analysis of ADCs.

Boc_Deprotection_Workflow Start Boc-NH-PEG-NH2 Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add TFA (20-50%) Dissolve->Add_TFA React Stir at RT (30-60 min) Add_TFA->React Evaporate Remove Solvent & TFA React->Evaporate End H2N-PEG-NH2 (Deprotected Linker) Evaporate->End

Boc Deprotection of a PEG Linker.

Conclusion

The choice of PEG linker length is a critical parameter in the design of bioconjugates that significantly influences their physicochemical properties, pharmacokinetics, and therapeutic efficacy.[6] While longer PEG chains, such as in this compound, generally lead to improved solubility, stability, and circulation half-life, this can sometimes be at the expense of reduced in vitro potency.[9] For ADCs, intermediate to long PEG chains (PEG8-PEG24) often demonstrate superior in vivo efficacy due to enhanced tumor accumulation.[6] In the case of PROTACs, the optimal linker length is highly dependent on the specific target and E3 ligase, necessitating empirical determination. The Boc-protection strategy offers a robust method for the sequential and controlled synthesis of these complex molecules. This guide provides a framework for the rational selection and evaluation of PEG linkers to optimize the performance of next-generation therapeutics.

References

A Comparative Guide to the In Vitro Validation of PROTACs Utilizing Long-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteolysis Targeting Chimeras (PROTACs) Synthesized with Boc-NH-PEG22-C2-NH2 and Alternative Linkers, Supported by Experimental Data.

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for eliminating disease-causing proteins.[1] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] A critical component of a PROTAC is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting ligand.[3] The linker's length, composition, and flexibility are pivotal, profoundly influencing the PROTAC's efficacy and pharmacokinetic properties.[1][4]

This guide provides a comparative analysis of the in vitro validation of PROTACs, with a specific focus on those synthesized with long-chain polyethylene (B3416737) glycol (PEG) linkers, such as those derived from this compound. While specific data for this exact 22-unit PEG linker is limited in publicly available literature, this guide will leverage data from PROTACs with varying PEG linker lengths to illustrate the validation process and compare their performance against other common linker types, such as alkyl chains.

The PROTAC Mechanism of Action: A Stepwise Process

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[3] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation.[] The entire process can be broken down into several key steps, each of which can be assessed through specific in vitro assays.

In_Vitro_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, FRET, NanoBRET) Ubiquitination_Assay In Vitro Ubiquitination (Western Blot, ELISA) Ternary_Complex_Assay->Ubiquitination_Assay Confirms productive complex Degradation_Assay Target Protein Degradation (Western Blot, HiBiT) Ubiquitination_Assay->Degradation_Assay Links ubiquitination to degradation Viability_Assay Cell Viability/Cytotoxicity (MTS, CellTiter-Glo) Degradation_Assay->Viability_Assay Assesses downstream functional effect

References

A Head-to-Head Comparison of PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the chemical bridge between the target protein ligand and the E3 ligase ligand—plays a pivotal role.[1][2] Far from being a mere spacer, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] They work by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[] This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][] The PROTAC is then released to act catalytically, degrading multiple POI molecules.[6]

The linker's role in this process is paramount. Its characteristics directly influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.[2][7] An ideal linker will orient the POI and E3 ligase in a productive conformation for ubiquitination.[3]

At a Glance: Key PROTAC Linker Chemistries

The most common PROTAC linkers can be broadly categorized into three main types: Polyethylene Glycol (PEG), alkyl, and rigid linkers. Each possesses distinct physicochemical properties that can be leveraged to optimize a PROTAC's performance.

Linker TypeCompositionKey AdvantagesKey Disadvantages
PEG Linkers Repetitive ethylene (B1197577) glycol unitsEnhances hydrophilicity and aqueous solubility.[2][4] Generally biocompatible and allows for easy modulation of length.[2]May have reduced metabolic stability and can be more costly to synthesize compared to alkyl linkers.[2][4]
Alkyl Linkers Saturated or unsaturated hydrocarbon chainsSynthetically accessible and chemically stable.[2][4] Length can be systematically varied.[2]Tend to be hydrophobic, which can negatively impact solubility.[1][4]
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazolesCan pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[2] Can also improve metabolic stability.[2][4]May be more synthetically challenging to produce.[2] Reduced flexibility can sometimes hinder optimal ternary complex formation.[2]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]

The following tables summarize experimental data from various studies, highlighting the impact of different linker types and lengths on PROTAC performance. Note: Direct comparison across different studies should be approached with caution due to variations in experimental conditions, cell lines, and target proteins.

Case Study 1: BRD4-Targeting PROTACs with PEG Linkers

This synthesized data focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data synthesized from published literature.[8]
Case Study 2: TBK1-Targeting PROTACs with Alkyl Linkers
Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21 Submicromolar >90%
12-29Submicromolar>90%
Data synthesized from published literature.[1]
Case Study 3: Comparison of Alkyl and PEG Linkers for BRD4 Degradation
Linker CompositionTarget/E3 LigaseDC50 (nM)Dmax (%)
Alkyl ChainBRD4/CRBN2580
PEG-based BRD4/CRBN 5 >95
Data synthesized from published literature.[9]

Visualizing Key Concepts in PROTAC Research

To better understand the processes involved in PROTAC development and evaluation, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the logic behind linker optimization.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Polyubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_analysis Data Analysis Synthesis PROTAC Synthesis (Varying Linkers) BindingAssay Binary & Ternary Complex Binding Assays (e.g., SPR, ITC) Synthesis->BindingAssay UbiquitinationAssay In Vitro Ubiquitination Assay BindingAssay->UbiquitinationAssay DegradationAssay Protein Degradation (Western Blot, HiBiT) UbiquitinationAssay->DegradationAssay PhenotypicAssay Phenotypic Assays (Viability, Proliferation) DegradationAssay->PhenotypicAssay Quantification Quantification of DC50, Dmax DegradationAssay->Quantification SAR Structure-Activity Relationship (SAR) Analysis Quantification->SAR Linker_Optimization_Logic Decision Logic for PROTAC Linker Optimization Start Start with Initial Linker Design Potency Potent Degradation? (Low DC50) Start->Potency Efficacy High Dmax? Potency->Efficacy Yes Modify Modify Linker (Length, Rigidity, Composition) Potency->Modify No PK_Profile Good PK Profile? Efficacy->PK_Profile Yes Efficacy->Modify No PK_Profile->Modify No Lead Lead Candidate PK_Profile->Lead Yes Modify->Potency

References

Navigating the Critical Choice of Linkers in Antibody-Drug Conjugates: A Comparative Guide to Long-Chain PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a complex endeavor where every component plays a pivotal role. The linker, a seemingly simple bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. This guide provides an objective comparison of ADCs featuring long-chain polyethylene (B3416737) glycol (PEG) linkers, using them as a surrogate for structures like Boc-NH-PEG22-C2-NH2, against other common linker alternatives. By presenting supporting experimental data and detailed protocols, this document aims to inform the strategic selection of linkers for next-generation ADCs.

The inclusion of hydrophilic linkers, particularly those with long PEG chains, is a key strategy to counteract the challenges posed by hydrophobic payloads.[1] Many potent cytotoxic agents are inherently hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation, especially at high drug-to-antibody ratios (DARs).[2][3] PEGylation, the process of attaching PEG chains, helps to mitigate these issues by creating a hydrophilic shield around the payload, thereby improving the overall physicochemical properties of the ADC.[1][4][]

Data Presentation: A Comparative Analysis of Linker Chemistries

The choice of linker profoundly impacts the performance of an ADC. The following tables summarize quantitative and qualitative data comparing key performance metrics of ADCs with long-chain PEG linkers against those with non-PEGylated or short-chain PEG linkers, as well as cleavable versus non-cleavable linkers.

Table 1: Impact of Linker Hydrophilicity on ADC Performance

FeatureLong-Chain PEG Linker (e.g., PEG8 and longer)Non-PEG or Short-Chain PEG LinkerKey Implications
Hydrophilicity/Solubility Significantly increased.[3]Lower, especially with hydrophobic payloads.Improved solubility reduces aggregation, allowing for higher DARs and more stable formulations.[4][6]
In Vitro Potency (IC50) May be moderately reduced.[7][8]Generally higher.Longer PEG chains can sometimes create steric hindrance, slightly impeding payload-target interaction.[8]
Pharmacokinetics (PK) Prolonged plasma half-life, reduced clearance.[7][9]Shorter plasma half-life, faster clearance.The increased hydrodynamic radius from the PEG chain reduces renal clearance.[][7]
In Vivo Efficacy Often enhanced due to improved PK and tumor accumulation.[7]Can be limited by rapid clearance.Longer circulation time allows for greater drug exposure at the tumor site.[1]
Immunogenicity Potentially reduced.[]Higher potential for immunogenic response.The PEG shield can mask the payload from the immune system.[]

Table 2: Comparison of Cleavable and Non-Cleavable Linkers

FeatureCleavable Linker (e.g., Val-Cit, Hydrazone)Non-Cleavable Linker (e.g., SMCC)Key Implications
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, pH).[10][11]Requires complete lysosomal degradation of the antibody.[11][12]Cleavable linkers allow for more diverse release strategies.
Bystander Effect High potential, as the released payload can diffuse to neighboring antigen-negative cells.[10][13]Limited to no bystander effect, as the payload is released with a charged amino acid remnant.[10]The bystander effect is advantageous for treating heterogeneous tumors.[14]
Plasma Stability Can be variable; risk of premature payload release.[15]Generally higher plasma stability.[12]Increased stability can lead to a wider therapeutic window and reduced off-target toxicity.[12]
Payload Form Released in its native, unmodified, and highly potent form.[10]Released as a payload-linker-amino acid complex, which may have altered activity.[15]The nature of the released payload can impact its overall cytotoxicity.
Clinical Use Employed in over 80% of clinically approved ADCs.[15]Used in approved ADCs like ado-trastuzumab emtansine (Kadcyla).[12][15]Both strategies are clinically validated.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 ADC in Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) with Long-Chain PEG Linker TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization Internalization via Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization BystanderCell Antigen-Negative Bystander Cell Apoptosis Apoptosis BystanderCell->Apoptosis Lysosome Lysosomal Trafficking & Degradation Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (e.g., MMAE) Lysosome->PayloadRelease 4. Linker Cleavage Microtubule Microtubule Disruption PayloadRelease->Microtubule 5a. Intracellular Action PayloadDiffusion Payload Diffusion (Bystander Effect) PayloadRelease->PayloadDiffusion 5b. Bystander Effect Microtubule->Apoptosis 6. Cell Death PayloadDiffusion->BystanderCell

ADC Mechanism of Action with Bystander Effect.

G cluster_workflow In Vitro Co-Culture Bystander Effect Assay Workflow start Start seed_cells Co-seed Antigen-Positive (Ag+) and fluorescently-labeled Antigen-Negative (Ag-) cells start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_adc Add varying concentrations of ADC incubate1->add_adc incubate2 Incubate for 48-144h add_adc->incubate2 measure_viability Measure viability of Ag- cells (e.g., via fluorescence) incubate2->measure_viability analyze Analyze data and calculate bystander IC50 measure_viability->analyze end End analyze->end

Workflow for In Vitro Bystander Effect Assay.

G Linker Linker Properties (e.g., Long-Chain PEG) Hydrophilicity Increased Hydrophilicity Linker->Hydrophilicity PK Improved Pharmacokinetics (Longer Half-Life) Hydrophilicity->PK Aggregation Reduced Aggregation Hydrophilicity->Aggregation Efficacy Enhanced In Vivo Efficacy PK->Efficacy Safety Improved Safety Profile PK->Safety DAR Higher DAR Possible Aggregation->DAR Aggregation->Safety DAR->Efficacy

Impact of Long-Chain PEG Linkers on ADC Attributes.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of ADCs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[16]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[17]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[16]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-144 hours).[16][17]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.[16][17]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[13][14]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., GFP)[13]

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates (black-walled for fluorescence)

  • Fluorescence microplate reader or imaging system

Procedure:

  • Cell Seeding: Co-seed Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 3:1). Incubate for 24 hours.[18]

  • ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.

  • Incubation: Incubate the plate for 48-144 hours.

  • Viability Assessment: Quantify the fluorescent signal from the GFP-expressing Ag- cells. A decrease in fluorescence relative to the untreated co-culture control indicates bystander killing.[14]

  • Data Analysis: Normalize the fluorescence data to untreated controls. Plot the percentage of viable Ag- cells against the ADC concentration to calculate a "bystander IC50," which quantifies the potency of the effect.[14]

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice

This study assesses how the ADC is absorbed, distributed, metabolized, and excreted in a living organism.[19][20]

Materials:

  • Tumor-bearing mice (e.g., xenograft models)[21]

  • ADC constructs

  • Dosing and blood collection equipment

  • Analytical method for quantifying ADC levels (e.g., ELISA for total antibody, LC-MS/MS for payload)

Procedure:

  • Administration: Administer a single intravenous (IV) dose of each ADC to a cohort of mice.[21]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).[22]

  • Sample Processing: Process blood samples to obtain plasma or serum.

  • Analyte Quantification: Measure the concentration of relevant ADC analytes (e.g., total antibody, conjugated ADC, unconjugated payload) in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½). A two-compartment model is often used for ADCs.[20]

Conclusion: Selecting the Optimal Linker

The selection of a linker is a critical decision in the design of an ADC that requires a balance of multiple factors. While specific data on a this compound linker in an ADC context is limited, the evidence for long-chain PEG linkers provides a strong rationale for their use, particularly when dealing with hydrophobic payloads.

Long-chain PEG linkers offer significant advantages in improving the hydrophilicity and pharmacokinetic profile of ADCs, which often translates to superior in vivo efficacy.[1][7] This strategy can enable the use of higher DARs without the risk of aggregation, potentially leading to more potent therapeutics.[4] However, a potential trade-off in in vitro potency must be considered.[8]

The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action. Cleavable linkers are essential for achieving a bystander effect, which is crucial for treating heterogeneous tumors.[10] Conversely, non-cleavable linkers may offer enhanced plasma stability and a better safety profile by minimizing off-target toxicity.[12]

Ultimately, the optimal linker is context-dependent, relying on the properties of the payload, the biology of the target antigen, and the specific therapeutic application. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different linker strategies, enabling the rational design of safer and more effective Antibody-Drug Conjugates.

References

The Strategic Advantage of PEGylation: A Comparative Guide to Boc-NH-PEG22-C2-NH2 in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a linker molecule is a critical decision that profoundly impacts the success of novel therapeutics. In the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers incorporating polyethylene (B3416737) glycol (PEG) chains have become indispensable tools. This guide provides a comprehensive comparison of Boc-NH-PEG22-C2-NH2, a long-chain PEG linker, with other alternatives, supported by established principles and comparative data from analogous systems to inform rational drug design.

At its core, this compound is a heterobifunctional linker featuring a Boc-protected amine and a free amine, separated by a 22-unit PEG chain and an ethylenediamine (B42938) spacer. This structure offers a versatile platform for covalently linking two different molecules, a crucial feature in the construction of ADCs and PROTACs. The defining characteristic of this linker is its substantial PEG chain, which imparts significant advantages in terms of solubility, stability, and pharmacokinetic properties.

Performance Comparison: The Impact of PEG Chain Length

The length of the PEG linker is a critical parameter that influences the overall performance of a bioconjugate. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its performance based on well-established trends observed in comparative studies of ADCs and PROTACs with varying PEG chain lengths.

Long-chain PEG linkers, such as the PEG22 in this compound, generally offer enhanced hydrophilicity, which can improve the solubility and reduce aggregation of often-hydrophobic drug payloads or protein binders.[1][] This increased water solubility is a crucial factor in improving the biopharmaceutical properties of the final conjugate.[1]

In the context of PROTACs, the linker length is pivotal for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[3] Studies on BRD4-targeting PROTACs have demonstrated that variations in PEG linker length can significantly impact degradation efficiency, with an optimal length leading to the most potent degradation.[3] While a shorter linker may not provide sufficient flexibility for the ternary complex to form, an excessively long linker might also be suboptimal. For instance, in one study, a PROTAC with a 16-atom PEG linker was significantly more potent in degrading the estrogen receptor α (ERα) than one with a 12-atom linker, highlighting the importance of sufficient linker length.[][4]

For ADCs, PEG linkers can significantly prolong the circulation half-life of the conjugate.[5][6] This is attributed to the increased hydrodynamic radius of the PEGylated molecule, which leads to reduced renal clearance.[1] A study on affibody-based drug conjugates showed that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa resulted in a 2.5-fold and 11.2-fold extension in half-life, respectively.[5][6] However, this can sometimes be accompanied by a reduction in in-vitro cytotoxicity, necessitating a balance to achieve the most effective therapeutic window.[5][6]

Below is a comparative summary of expected performance characteristics based on PEG linker length:

FeatureShort PEG Linker (e.g., PEG2-4)Mid-range PEG Linker (e.g., PEG8-12)Long PEG Linker (e.g., this compound)Alternative Linker (e.g., Alkyl Chain)
Solubility Moderate ImprovementGood ImprovementExcellent ImprovementLower (Hydrophobic)
In Vivo Half-Life Modest IncreaseSignificant IncreaseSubstantial IncreaseMinimal Impact
PROTAC Ternary Complex Formation May be too rigid or short for optimal orientationOften optimal for many target/E3 pairsMay provide excessive flexibility, potentially reducing efficiency for some targetsCan be too rigid, limiting productive complex formation
ADC Cytotoxicity (In Vitro) HigherModeratePotentially LowerHigh
Immunogenicity Potential for some reductionGood reductionSignificant reductionMay not reduce immunogenicity
Flexibility LowModerateHighVaries (can be rigid)

Experimental Protocols: A Guide to Evaluation

To empirically determine the optimal linker for a specific application, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key experiments.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs containing different linkers (e.g., this compound vs. a shorter PEG linker) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of an ADC on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to attach overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs constructed with different linkers.

  • Incubation: Incubate the cells for a period that allows for drug-induced cell death (e.g., 72-96 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Role of PEG Linkers

To better understand the mechanisms and workflows discussed, the following diagrams illustrate key concepts.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (e.g., with this compound) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

ADC_Workflow cluster_1 Antibody-Drug Conjugate (ADC) Evaluation Workflow Conjugation Antibody-Linker-Drug Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., DAR) Purification->Characterization InVitro In Vitro Assays (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Studies (PK, Efficacy) InVitro->InVivo Promising Candidates Analysis Data Analysis & Optimization InVivo->Analysis Analysis->Conjugation Design Iteration

Caption: General workflow for the development and evaluation of ADCs.

References

A Comparative Guide to the Certificate of Analysis for Boc-NH-PEG22-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the quality and purity of bifunctional linkers are of paramount importance. This guide provides a comparative analysis of Boc-NH-PEG22-C2-NH2, a long-chain polyethylene (B3416737) glycol (PEG) linker, against shorter-chain alternatives. The data presented is based on typical specifications and analytical methods employed in the quality control of such reagents.

Comparison of Boc-NH-PEGn-C2-NH2 Linkers

The selection of a PEG linker's length can significantly impact the solubility, stability, and in vivo pharmacokinetics of the final conjugate. Below is a comparison of this compound with commercially available shorter-chain analogs. The data is compiled from typical supplier specifications.

ParameterThis compoundBoc-NH-PEG12-C2-NH2Boc-NH-PEG4-C2-NH2Boc-NH-PEG2-C2-NH2
Molecular Formula C₅₁H₁₀₄N₂O₂₄C₃₁H₆₄N₂O₁₄C₁₅H₃₂N₂O₆C₁₁H₂₄N₂O₄
Molecular Weight 1129.37 g/mol 688.85 g/mol 336.42 g/mol 248.32 g/mol
Typical Purity (HPLC) ≥95%≥98%≥95%≥95%
Appearance White to off-white solidWhite to off-white solidWhite to off-white solidColorless to light yellow liquid
Solubility Soluble in DMSO, DMF, DCMSoluble in DMSO, DMF, DCMSoluble in Water, DMSO, DMFSoluble in Water, DMSO, DMF

Experimental Protocols

The quantitative data presented in a Certificate of Analysis is derived from a series of rigorous analytical tests. Below are the detailed methodologies for the key experiments used to characterize this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the PEG linker by separating it from any impurities.

Instrumentation:

  • HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the PEG linker in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • Start with a gradient of 30-95% Mobile Phase B over 15 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at 210-220 nm (for the amide bond).

    • ELSD is preferred as PEGs lack a strong chromophore.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and identity of the PEG linker.

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum.

    • Expected chemical shifts (in CDCl₃):

      • ~1.44 ppm (singlet, 9H, Boc group C(CH₃)₃)

      • ~3.2-3.4 ppm (multiplets, CH₂ groups adjacent to amines)

      • ~3.64 ppm (large singlet/multiplet, PEG backbone -OCH₂CH₂O-)

      • A broad signal corresponding to the NH protons.

  • ¹³C NMR Acquisition:

    • Acquire the proton-decoupled carbon NMR spectrum.

    • Confirm the presence of all expected carbon signals.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the PEG linker.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the PEG linker in a solvent compatible with ESI-MS (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Look for the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the compound. For this compound, the expected [M+H]⁺ is approximately 1130.38.

Visualizing Workflows and Pathways

To further clarify the context in which this compound is utilized and analyzed, the following diagrams have been generated.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Labeling Sample_Reception->Sample_Login Sample_Preparation Sample Preparation Sample_Login->Sample_Preparation HPLC HPLC (Purity) Sample_Preparation->HPLC NMR NMR (Identity) Sample_Preparation->NMR MS MS (Molecular Weight) Sample_Preparation->MS Data_Review Data Review & Interpretation HPLC->Data_Review NMR->Data_Review MS->Data_Review CoA_Generation CoA Generation Data_Review->CoA_Generation Final_Approval Final Approval CoA_Generation->Final_Approval Product_Release Product_Release Final_Approval->Product_Release

Caption: A typical Quality Control workflow for a bifunctional PEG linker.

PROTAC_MoA cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC PROTAC Ternary_Complex Ternary Complex (E3-PROTAC-Target) E3_Ligand E3 Ligase Ligand Linker Boc-NH-PEG22-C2-NH-R (Linker) E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein Target_Ligand->Target_Protein binds E3_Ligase->Ternary_Complex Proteasome Proteasome Target_Protein->Proteasome targeted for degradation Target_Protein->Ternary_Complex Ub Ubiquitin Ub->Target_Protein polyubiquitinates Ternary_Complex->Ub recruits

Caption: Role of the PEG linker in PROTAC-mediated protein degradation.

The Linker's Pivotal Role: A Comparative Guide to PROTAC Stability and Permeability as a Function of Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. Among the critical components of a PROTAC, the linker—connecting the target protein ligand and the E3 ligase ligand—plays a far more significant role than that of a mere spacer. Its length and composition are key determinants of a PROTAC's stability, permeability, and ultimately, its degradation efficacy. This guide provides an objective comparison of how linker length impacts these crucial parameters, supported by experimental data and detailed protocols.

The heterobifunctional nature of PROTACs places them in a chemical space "beyond the Rule of 5," often leading to challenges in achieving favorable drug-like properties. A well-designed linker is essential for navigating this complex landscape, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An inadequate linker length can result in steric hindrance or unproductive binding, thereby compromising degradation activity.

Quantitative Comparison of PROTAC Performance by Linker Length

The efficacy of a PROTAC is primarily evaluated by its degradation potency (DC50 and Dmax), cell permeability, and metabolic stability. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on these key performance indicators.

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar>90
Alkyl/Ether21396
Alkyl/Ether2929276
Estrogen Receptor α (ERα)PEG12Effective-
PEG16More Potent-
Bromodomain-containing protein 4 (BRD4)PEG3~115585
PEG4~142095
PEG5~1715>98
PEG6~203092

Table 1: Impact of Linker Length on in vitro Degradation of Various Target Proteins. This table showcases the necessity of empirical optimization for each target. For TBK1, a linker shorter than 12 atoms is ineffective, with optimal degradation observed at 21 atoms. Similarly, for ERα, a 16-atom PEG linker proved more potent than a 12-atom one. In the case of BRD4, a PEG5 linker provided the best balance of potency and maximal degradation.

PROTAC TargetLinker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
BRD4-targeting PROTACsPEG31.215
PEG42.525
PEG53.130
PEG62.822

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs. This table highlights the correlation between linker length, permeability, and oral bioavailability. The data suggests an optimal linker length (PEG5) for achieving favorable pharmacokinetic properties for this specific PROTAC series. Longer or shorter linkers can negatively impact these parameters.

The "Chameleon Effect" and Permeability

The chemical composition of the linker significantly impacts a PROTAC's physicochemical properties and, consequently, its cell permeability. Flexible linkers can exhibit a "chameleon effect," adopting different conformations in various environments. In the hydrophobic environment of the cell membrane, the linker can fold to shield the polar surface area of the PROTAC, facilitating passive diffusion. Conversely, in the aqueous environment of the cytoplasm, a more extended conformation can improve solubility. PEG linkers, for instance, are known to enhance water solubility and can improve cell permeability through this conformational flexibility.

Visualizing the PROTAC Workflow and Logic

To better understand the processes involved in evaluating PROTACs, the following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of action and a typical experimental workflow.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTAC Library (Varying Linker Length) Synthesis Chemical Synthesis Design->Synthesis Stability Stability Assays (Microsomal, Plasma) Synthesis->Stability Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Degradation Degradation Assays (Western Blot, DC50/Dmax) Synthesis->Degradation Analysis Compare Data Across Linker Lengths Stability->Analysis Permeability->Analysis Degradation->Analysis Optimization Select Lead Candidate(s) Analysis->Optimization

Caption: PROTAC Evaluation Workflow.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.

Safety Operating Guide

Proper Disposal of Boc-NH-PEG22-C2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Boc-NH-PEG22-C2-NH2

The toxicological properties of many specialized chemical reagents have not been thoroughly investigated.[3][4] Therefore, it is crucial to handle this compound with care, assuming it could be a potential skin and eye irritant.[2] The polyethylene (B3416737) glycol chain is generally considered to have low toxicity.[2] The Boc (tert-butyloxycarbonyl) protecting group is stable under basic conditions but can be cleaved by acids.[2][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must meet appropriate national standards. A face shield may be required if there is a splash hazard.[2]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally recommended. Always check manufacturer guidelines for specific chemical resistance.[2][4]
Skin and Body Protection Laboratory coat.A standard lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory.[1][2]
Respiratory Protection Not generally required if handled in a well-ventilated area.Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation risk.[4]

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following is a general guide for the proper disposal of this and similar non-hazardous chemical compounds.

Step 1: Initial Assessment and Contamination Check

  • Contamination Status: Determine if the this compound waste is mixed with any hazardous substances (e.g., halogenated solvents, heavy metals, toxic reagents). If contaminated, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[1]

  • Quantity Assessment: Evaluate the volume of waste to be disposed of. Small quantities (e.g., <100 mL) from a research setting may have different disposal routes than large, bulk quantities.[1]

Step 2: Waste Collection and Segregation

  • Dedicated Container: Collect the this compound waste in a designated, clearly labeled, and chemically compatible container. The original container is often a suitable choice if it is in good condition.[1][6]

  • Clear Labeling: The label should clearly state "this compound Waste" and include the date of accumulation.[1]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1][4]

Step 3: Storage of Waste

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4] The storage temperature should be appropriate for the chemical's stability, which for similar compounds is often at -5°C.[7]

  • Container Integrity: Ensure the waste container is tightly sealed to prevent leaks or spills. Do not overfill containers; it is recommended to fill them to no more than 75% capacity.[6]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4]

  • Prohibited Disposal Methods: Never dispose of this compound by flushing it down the drain or discarding it in regular trash.[4] Even non-hazardous chemicals can interfere with wastewater treatment processes.[4][8]

Spill Management:

In the event of a spill, absorb the material with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[3] Collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the affected surfaces.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste check_contamination Is the waste contaminated with a hazardous substance? start->check_contamination treat_hazardous Treat as Hazardous Waste. Follow disposal guidelines for the contaminating substance. check_contamination->treat_hazardous Yes collect_non_hazardous Collect in a dedicated, labeled, sealed, and compatible container. check_contamination->collect_non_hazardous No contact_ehs Contact Environmental Health & Safety (EHS) for collection by a licensed waste disposal contractor. treat_hazardous->contact_ehs storage Store in a designated, secure, and well-ventilated area. collect_non_hazardous->storage storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-NH-PEG22-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Boc-NH-PEG22-C2-NH2, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to any potential dust or aerosols.
Eye and Face Protection Chemical Splash GogglesTo protect eyes from splashes[1][2][3].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to change gloves frequently[1][2][3].
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination[2][3].
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorMay be necessary in situations where airborne exposure is possible, especially if working outside of a fume hood[2][3].

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure[4].

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible[4][5].

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the handling area[4][5].

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust[4][6].

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid generating dust when handling the solid form[6]. Use in a well-ventilated area[1][6]. Avoid contact with eyes, skin, and clothing[6]. Wash hands thoroughly after handling[6].

3. Storage:

  • Store in a cool, dry, and well-ventilated area[2][6].

  • Keep the container tightly closed when not in use[6].

  • Store away from strong oxidizing agents[1]. The recommended storage temperature is -5°C[1].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated hazardous waste container clearly labeled with the full chemical name and associated hazards[4][5].

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. Do not pour any of this waste down the drain[4][7][8].

2. General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards[5].

  • Segregation: Do not mix incompatible waste streams[5].

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory[5].

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations[4][7]. While polyethylene (B3416737) glycol is noted to be biodegradable, it is still important to avoid releasing it into wastewater systems[7].

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Pre-Handling - Risk Assessment - Work in Fume Hood - Don PPE weigh 2. Weighing - Inside Fume Hood - Avoid Dust Generation prep->weigh dissolve 3. Dissolving - Slow Addition to Solvent weigh->dissolve collect_solid 5. Solid Waste - Designated Labeled Container weigh->collect_solid store 4. Storage - Tightly Sealed - Cool, Dry, Ventilated dissolve->store collect_liquid 6. Liquid Waste - Designated Labeled Container dissolve->collect_liquid store->collect_solid vendor 7. Final Disposal - Licensed Waste Vendor collect_solid->vendor collect_liquid->vendor end End vendor->end start Start start->prep

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.